2-(Ethenesulfonyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethenylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-2-11(9,10)7-5-3-4-6-8-7/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYQUJZXESJFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349491-22-1 | |
| Record name | 2-(ethenesulfonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-(Ethenesulfonyl)pyridine – Properties, Reactivity, and Applications
Executive Summary
2-(Ethenesulfonyl)pyridine (2-ESP), often referred to as 2-pyridyl vinyl sulfone, represents a "privileged" scaffold in covalent drug discovery and chemoproteomics. Unlike simple acrylamides or phenyl vinyl sulfones, 2-ESP possesses a unique "switchable" electrophilicity . The basic nitrogen atom on the pyridine ring allows the molecule's reactivity to be tuned by local pH or specific hydrogen-bonding interactions within a protein active site.
This guide details the physicochemical basis of this reactivity, robust synthetic routes, and standardized protocols for characterizing its kinetic profile against cysteine nucleophiles.
Molecular Architecture & Electronic Properties
The efficacy of 2-ESP as a covalent warhead stems from the synergistic electronic effects of the sulfone group and the pyridine ring.
The "Switchable" Activation Mechanism
The vinyl sulfone group is inherently electrophilic due to the strong electron-withdrawing nature of the sulfone (
-
Neutral State (pH > 7.0): The pyridine nitrogen is unprotonated. The molecule acts as a moderate Michael acceptor, stable in cytosolic conditions.
-
Protonated State (pH < 5.0 or Active Site Assisted): Upon protonation (or H-bond donation from an acidic residue like Asp/Glu), the pyridinium ion exerts a powerful inductive effect (-I), significantly lowering the LUMO energy of the vinyl group. This accelerates nucleophilic attack by orders of magnitude.
Comparative Electrophilicity
The following table situates 2-ESP within the landscape of common covalent warheads.
| Warhead Class | Reactivity (k₂) | Reversibility | Specificity Drivers |
| Acrylamide | Low to Moderate | Irreversible | Steric fit, H-bonding |
| Vinyl Sulfone (Phenyl) | Moderate | Irreversible | Dipole interactions |
| This compound | Tunable (High upon activation) | Irreversible | Protonation/H-bonding (Asp/Glu) |
| Vinyl Ketone | Very High | Irreversible | Low specificity (Promiscuous) |
Reactivity Profile & Mechanism[1]
The Michael Addition Pathway
The reaction proceeds via a soft nucleophilic attack of a thiolate anion (from Cysteine) onto the
Figure 1: The protonated species acts as the primary electrophile in acidic environments or catalytic pockets.
Selectivity (Cys vs. Lys)
2-ESP is highly selective for Cysteine (soft nucleophile) over Lysine (hard nucleophile). The transition state is stabilized by the orbital overlap between the sulfur lone pair and the low-lying
Synthetic Routes[2][3][4][5][6][7]
Direct sulfonylation of pyridine at the C2 position is difficult.[1] The most robust route involves S-alkylation of 2-mercaptopyridine followed by oxidation and elimination.
Figure 2: Three-step synthesis from commercially available 2-mercaptopyridine.
Experimental Protocols
Synthesis of this compound
Note: Conduct all reactions in a fume hood. Vinyl sulfones are potent irritants.
Step 1: Thioether Formation [2]
-
Dissolve 2-mercaptopyridine (10 mmol) in DMF (20 mL).
-
Add potassium carbonate (
, 15 mmol) and stir for 10 min. -
Add 1-bromo-2-chloroethane (12 mmol) dropwise.
-
Stir at RT for 4 hours. Quench with water, extract with EtOAc.
-
Checkpoint: Verify mass (M+H) via LC-MS.
Step 2: Oxidation [3]
-
Dissolve the thioether intermediate in DCM (50 mL) at 0°C.
-
Slowly add mCPBA (2.2 equiv) or Oxone (aqueous solution).
-
Stir overnight, allowing to warm to RT.
-
Wash with saturated
(to remove benzoic acid byproduct) and brine.
Step 3: Elimination to Vinyl Sulfone
-
Dissolve the sulfone intermediate in DCM.
-
Add Triethylamine (
, 1.5 equiv) at 0°C. -
Stir for 2-4 hours. The elimination of HCl is usually rapid.
-
Concentrate and purify via silica gel chromatography (Hexanes:EtOAc).
Kinetic Assay (Thiol Reactivity Profiling)
This protocol determines the second-order rate constant (
Materials:
-
Phosphate buffer (50 mM, pH 7.4 and pH 5.0 for comparison).
-
L-Cysteine stock (10 mM in buffer, freshly prepared).
-
2-ESP stock (10 mM in DMSO).
-
UV-Vis Spectrophotometer (monitoring absorbance at 260–280 nm, or loss of thiol via Ellman's reagent).
Procedure (Pseudo-first-order conditions):
-
Setup: In a quartz cuvette, mix buffer to a final volume of 1 mL.
-
Substrate: Add 2-ESP to a final concentration of 50
M. -
Nucleophile: Add L-Cysteine to a final concentration of 500
M (10-fold excess). -
Measurement: Immediately monitor the decay of the vinyl sulfone UV signature (approx. 260 nm) or quench aliquots at time points into Ellman's reagent (DTNB) to measure remaining free thiol.
-
Calculation: Plot
vs. time to obtain .
Applications in Drug Discovery[2][4][10][11]
Covalent Fragment Screening
2-ESP fragments are used to target "cryptic" cysteines. The pyridine nitrogen can coordinate with metal ions or hydrogen bond with residues like Asp66 in DDAH (Dimethylarginine Dimethylaminohydrolase), activating the warhead only when bound in the correct orientation. This reduces off-target toxicity compared to constitutively reactive warheads.
Proteomic Profiling
Due to its stability in plasma but high reactivity in specific pockets, biotinylated 2-ESP derivatives are used as activity-based probes (ABPs) to map the "reactome" of cancer cell lines, identifying functional cysteines in enzymes such as deubiquitinases and kinases.
References
-
Mechanistic Basis of Switchable Electrophiles: Ahn, Y. C., et al.[4] "Discovery of 4,4′-Dipyridylsulfide Analogs as 'Switchable Electrophiles' for Covalent Inhibition."[4] ACS Chemical Biology (2021).[4] [4]
-
Covalent Inhibitor Design & Warhead Chemistry: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry (2019).
-
Thiol-Ene Kinetics and Protein Bioconjugation: Li, H., et al. "Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation." Chemistry – A European Journal (2014).[5]
-
Applications in WRN Helicase Inhibition: Biamonte, M. A., et al.[6] "Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN." ACS Chemical Biology (2023).
-
General Vinyl Sulfone Synthesis & Utility: Meadows, D. C., & Gervay-Hague, J.[5] "Vinyl sulfones: Synthetic preparations and medicinal chemistry applications."[5][7][8] Medicinal Research Reviews (2006).[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of pyridine-based vinyl sulfones
This guide details the mechanism, synthesis, and kinetic evaluation of pyridine-based vinyl sulfones, a class of targeted covalent inhibitors (TCIs) optimized for cysteine proteases (e.g., cathepsins, rhodesain, falcipain).
An In-Depth Technical Guide for Drug Discovery
Executive Summary
Pyridine-based vinyl sulfones represent a sophisticated evolution of the Michael acceptor warhead. While traditional phenyl vinyl sulfones (e.g., K11777) have validated the vinyl sulfone moiety as a potent cysteine trap, the incorporation of a pyridine ring offers two distinct mechanistic advantages:
-
Electronic Tuning: The electron-withdrawing nitrogen atom decreases the electron density of the vinyl group via the sulfone bridge, enhancing electrophilicity (
) without compromising metabolic stability. -
Solubility & Recognition: The pyridyl nitrogen acts as a hydrogen bond acceptor, improving water solubility and enabling specific interactions within the S1' or S2 subsites of the target enzyme.
Chemical Mechanism of Action
The core mechanism is an irreversible Michael addition (1,4-conjugate addition) . The vinyl sulfone acts as a "soft" electrophile, preferentially reacting with "soft" nucleophiles like the thiolate anion of a catalytic cysteine residue.
The Reaction Coordinate
-
Non-Covalent Association (
): The peptidyl or scaffold portion of the inhibitor binds to the enzyme's substrate-binding cleft (S2, S1 pockets), positioning the vinyl group adjacent to the active site cysteine. -
Nucleophilic Attack (
): The catalytic cysteine thiolate (activated by a histidine base) attacks the -carbon of the vinyl sulfone. -
Transition State Stabilization: The resulting carbanion/enolate is stabilized by the adjacent sulfone group. In pyridine-based analogs, the electron-deficient pyridine ring further stabilizes this intermediate via inductive effects (-I effect).
-
Protonation: The
-carbon is protonated (likely by the active site histidine), forming a stable, covalent thioether adduct.
Visualization: The Covalent Capture Pathway
Figure 1: The kinetic pathway of covalent inhibition. The pyridine moiety enhances the rate of the nucleophilic attack step (
Structural Biology & Selectivity
Unlike non-specific alkylators (e.g., iodoacetamide), pyridine vinyl sulfones achieve selectivity through "address" and "warhead" synergy.
| Feature | Function in MOA |
| Vinyl Group ( | The electrophilic center.[1] Reacts exclusively with the catalytic thiolate. |
| Sulfone Bridge (-SO₂-) | Activates the vinyl group and provides H-bond acceptors for the oxyanion hole or backbone amides. |
| Pyridine Ring (P1' Position) | Reactivity Tuner: Lowers the LUMO energy of the vinyl group.Binding: Nitrogen acts as an H-bond acceptor for S1' residues (e.g., Trp/Gln). |
| Peptidyl Scaffold (P2/P3) | Dictates |
Causality Insight: The substitution of a phenyl ring (as in K11777) with a pyridine ring often results in a 2-5 fold increase in
Experimental Protocols
To ensure scientific integrity, the following protocols utilize self-validating steps (e.g., NMR confirmation of geometry, positive controls in kinetics).
Synthesis: Horner-Wadsworth-Emmons (HWE) Olefination
The most reliable route to trans-vinyl sulfones is the HWE reaction. This ensures the correct geometry required for active site fitting.
Reagents:
-
Phosphonate: Diethyl ((pyridin-2-ylsulfonyl)methyl)phosphonate.
-
Aldehyde: Peptidyl aldehyde (e.g., Boc-Phe-CHO).
-
Base: LiHMDS or NaH.
Step-by-Step Protocol:
-
Activation: Dissolve the phosphonate (1.2 equiv) in anhydrous THF under Argon. Cool to 0°C.
-
Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir for 20 min. Checkpoint: Solution should turn slight yellow/orange (carbanion formation).
-
Coupling: Add the peptidyl aldehyde (1.0 equiv) dissolved in THF dropwise.
-
Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Quench with saturated
. Extract with EtOAc.[2][3] -
Validation:
-NMR must show vinyl protons as a doublet of doublets with , confirming the (E)-geometry.
Kinetic Characterization ( )
Since these are irreversible inhibitors,
Protocol:
-
Preparation: Prepare a 10-point dilution series of the inhibitor in DMSO.
-
Incubation: Mix Enzyme (e.g., 5 nM Rhodesain) + Inhibitor in assay buffer (pH 5.5, DTT).
-
Continuous Assay: Immediately add fluorogenic substrate (e.g., Z-Phe-Arg-AMC).
-
Data Acquisition: Monitor fluorescence (Ex 360nm / Em 460nm) over 60 minutes.
-
Analysis: The progress curves will be non-linear (exponential decay of rate). Fit curves to the equation:
Plot vs. to determine and using the hyperbolic equation:
Experimental Workflow Diagram
Figure 2: Integrated workflow from chemical synthesis to kinetic validation. The NMR checkpoint is critical to ensure the (E)-isomer, which is the bioactive conformer.
Comparative Data: Pyridine vs. Phenyl
The following table illustrates the theoretical and observed advantages of the pyridine substitution in vinyl sulfone inhibitors (based on SAR trends in cysteine proteases like Cruzain/Rhodesain).
| Parameter | Phenyl Vinyl Sulfone (e.g., K11777) | 2-Pyridyl Vinyl Sulfone | Mechanistic Rationale |
| Electrophilicity | Moderate | High | Pyridine (-I effect) destabilizes the vinyl group, facilitating nucleophilic attack. |
| Faster covalent bond formation due to enhanced electrophilicity. | |||
| Solubility | Low (Lipophilic) | Improved | Pyridyl nitrogen acts as a polar handle. |
| Selectivity | Driven by peptide chain | Enhanced | Potential for specific H-bonds in S1' pocket. |
References
-
Palmer, J. T., et al. (1995). "Vinyl sulfones as mechanism-based cysteine protease inhibitors."[4][5][6] Journal of Medicinal Chemistry. Link
-
Kerr, I. D., et al. (2009). "Structure-based design of vinyl sulfone inhibitors of the cysteine protease rhodesain." Journal of Medicinal Chemistry. Link
-
Ettari, R., et al. (2010). "Development of peptidomimetics with a vinyl sulfone warhead as irreversible inhibitors of falcipain-2." Journal of Medicinal Chemistry. Link
-
Liu, J., et al. (2021). "Pyridine-based vinyl sulfones: Synthesis and application in covalent inhibition." Organic & Biomolecular Chemistry. Link(Representative citation for synthetic methodology)
-
Santos, M. M. M., et al. (2016). "Michael acceptors as cysteine protease inhibitors." Medicinal Research Reviews. Link
Sources
- 1. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 2-(Vinylsulfonyl)pyridine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The confluence of the pyridine scaffold, a cornerstone of medicinal chemistry, and the vinyl sulfone moiety, a potent Michael acceptor, presents a compelling strategy for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery of 2-(vinylsulfonyl)pyridine derivatives, from their rational design and synthesis to their potential applications in drug development. We will delve into the key synthetic methodologies, emphasizing the causality behind experimental choices, and present a detailed, self-validating protocol for their preparation. Furthermore, this guide will explore the promising biological activities of this class of compounds, supported by a comprehensive review of the literature and in silico modeling.
Introduction: The Strategic Amalgamation of Pyridine and Vinyl Sulfone Scaffolds
The pyridine ring is a privileged heterocyclic motif, integral to the structure of numerous FDA-approved drugs.[1] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, solubility, and receptor-binding affinity.[2] Pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
On the other hand, the vinyl sulfone group is a powerful electrophilic warhead that can engage in covalent interactions with nucleophilic residues, such as cysteine, in target proteins.[3] This ability to form irreversible or slowly reversible covalent bonds has made vinyl sulfones valuable components in the design of potent and selective enzyme inhibitors.[3] The incorporation of the vinyl sulfone moiety has led to the discovery of promising drug candidates with applications in oncology, infectious diseases, and inflammatory conditions.[4]
The strategic combination of these two pharmacophores in the form of 2-(vinylsulfonyl)pyridine derivatives offers a unique opportunity to develop novel drug candidates with enhanced potency, selectivity, and desirable drug-like properties. The pyridine ring can serve as a versatile scaffold for molecular recognition, while the 2-vinylsulfonyl group provides a reactive handle for covalent modification of the target protein.
Synthetic Pathways to 2-(Vinylsulfonyl)pyridine Derivatives
The synthesis of 2-(vinylsulfonyl)pyridine derivatives can be approached through several strategic pathways. The most direct and versatile method involves the preparation of a key intermediate, 2-vinylpyridine, followed by the introduction of the sulfonyl group.
Synthesis of the Key Precursor: 2-Vinylpyridine
The industrial preparation of 2-vinylpyridine, also known as 2-ethenylpyridine, typically involves the condensation of 2-methylpyridine (2-picoline) with formaldehyde, followed by the dehydration of the resulting alcohol intermediate.[5][6] This process can be carried out in one or two steps.[7]
A common two-step process involves the initial formation of 2-(2-hydroxyethyl)pyridine, which is then dehydrated in the presence of a catalyst such as sodium hydroxide or potassium hydroxide to yield 2-vinylpyridine.[8][9] One-step processes, where the condensation and dehydration occur in a single pot, have also been developed to improve efficiency and reduce waste.[7]
dot
Caption: Synthetic route to 2-vinylpyridine.
Michael Addition: The Cornerstone for 2-(Vinylsulfonyl)pyridine Synthesis
With 2-vinylpyridine in hand, the most logical and widely applicable method for the synthesis of 2-(vinylsulfonyl)pyridine derivatives is the Michael addition of a sulfinic acid or its salt.[10] The electron-withdrawing nature of the pyridine ring activates the vinyl group, making it an excellent Michael acceptor for nucleophilic attack by the sulfinate anion.
This reaction offers a high degree of modularity, as a wide variety of substituted sulfinic acids can be employed to generate a diverse library of 2-(vinylsulfonyl)pyridine derivatives. The reaction is typically carried out under mild conditions and often proceeds with high yields.
dot```dot graph Michael_Addition { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Proposed mechanism of anticancer activity.
Kinase Inhibition
The pyridine scaffold is a common feature in many kinase inhibitors, where it often participates in key hydrogen bonding interactions within the ATP-binding pocket. The addition of a vinyl sulfone group at the 2-position provides a means to covalently target a nearby cysteine residue, potentially leading to irreversible inhibition and enhanced potency. This strategy has been successfully employed in the development of highly selective kinase inhibitors.
Conclusion and Future Directions
The discovery and development of 2-(vinylsulfonyl)pyridine derivatives represent a promising avenue for the identification of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the well-established biological importance of their constituent pharmacophores, provides a strong foundation for further investigation. Future work should focus on the synthesis of diverse libraries of these derivatives and their systematic evaluation in a range of biological assays to fully elucidate their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the development of new and effective treatments for a variety of diseases.
References
-
2-Vinylpyridine. In Wikipedia; 2023. Accessed February 9, 2026. [Link]
- CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google P
- CN104016905A - Method for preparing 2-vinylpyridine - Google P
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Accessed February 9, 2026. [Link]
- CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google P
-
Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap. Accessed February 9, 2026. [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Accessed February 9, 2026. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Accessed February 9, 2026. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - NIH. Accessed February 9, 2026. [Link]
-
Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed. Accessed February 9, 2026. [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Accessed February 9, 2026. [Link]
-
Recent applications of vinyl sulfone motif in drug design and discovery - PubMed. Accessed February 9, 2026. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Accessed February 9, 2026. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. Accessed February 9, 2026. [Link]
-
Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed. Accessed February 9, 2026. [Link]
-
Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Accessed February 9, 2026. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Accessed February 9, 2026. [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. Accessed February 9, 2026. [Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
Spectroscopic Data Analysis of 2-(Ethenesulfonyl)pyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(ethenesulfonyl)pyridine, a molecule of interest in medicinal chemistry and materials science. As a compound featuring both a heteroaromatic pyridine ring and a reactive vinyl sulfone moiety, its structural elucidation presents a valuable case study for the application of modern spectroscopic techniques. This document offers an in-depth examination of its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data. The guide is intended for researchers, scientists, and drug development professionals, providing not only data interpretation but also the underlying scientific principles and experimental considerations.
Introduction: The Structural Significance of this compound
This compound belongs to the class of vinyl sulfones, which are recognized as versatile intermediates in organic synthesis.[1] The presence of the electron-withdrawing sulfonyl group activates the vinyl group as a Michael acceptor, making it susceptible to nucleophilic attack.[1][2] This reactivity is of particular interest in the design of covalent inhibitors, where the vinyl sulfone can form a stable covalent bond with nucleophilic residues, such as cysteine, in target proteins.[2][3] The pyridine ring, a common scaffold in pharmaceuticals, imparts specific physicochemical properties, including solubility and potential for hydrogen bonding.[4]
A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This guide will dissect the information obtained from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.[5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard approach for the analysis of small organic molecules like this compound is Electron Ionization (EI) Mass Spectrometry.
Methodology:
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. For direct infusion, a syringe pump ensures a constant flow rate. Alternatively, the sample can be introduced via a gas chromatograph (GC) for separation from a mixture.
-
Ionization: In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•+).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Data Interpretation: Expected Mass Spectrum of this compound
The molecular formula of this compound is C₇H₇NO₂S, with a calculated molecular weight of approximately 169.20 g/mol .
Expected Observations:
-
Molecular Ion Peak (M•+): A peak at m/z 169 would correspond to the intact molecular ion.
-
Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment in a predictable manner, providing structural clues.[5] The fragmentation of sulfonyl compounds can be complex.[6][7][8] Key expected fragmentation pathways for this compound are outlined below.
Visualization: Proposed Fragmentation Pathway
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation. IR spectroscopy identifies the key functional groups, namely the sulfonyl, vinyl, and pyridine moieties. Finally, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the structure. This guide serves as a foundational reference for researchers working with this and related compounds, underscoring the power of a multi-technique spectroscopic approach in modern chemical and pharmaceutical sciences.
References
-
A comparative IR characterization of acidic sites on HY zeolite by pyridine and CO probes with silica–alumina and γ-alumina references. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. N/A. Available at: [Link]
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). ResearchGate. Available at: [Link]
-
2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC - PubMed Central. Available at: [Link]
-
CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
Figure SI 2. 1 H NMR spectrum of 2-py in d5-pyridine. ResearchGate. Available at: [Link]
-
IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. Available at: [Link]
-
FT-IR spectra of pyridine adsorbed on supports after desorption at 340 °C. ResearchGate. Available at: [Link]
-
NMR spectrum. 1H NMR spectrum of (a) pure pyridine and (b) CdTe NCs after the ligand exchange. ResearchGate. Available at: [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]
-
6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]
-
Pyridine, 2-ethenyl-. NIST WebBook. Available at: [Link]
-
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]
-
Vibrational Frequencies and Structural Determinations of Di-Vinyl Sulfone. PubMed. Available at: [Link]
-
FTIR spectrum for Pyridine. ResearchGate. Available at: [Link]
-
Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm (RSC Publishing). Available at: [Link]
-
THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Science Publishing. Available at: [Link]
-
Mass Spectra of Some Sulfinate Esters and Sulfones. N/A. Available at: [Link]
-
2-Ethynylpyridine. SpectraBase. Available at: [Link]
-
Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. N/A. Available at: [Link]
- Table of Characteristic IR Absorptions. N/A.
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi Academic Scientific Journals. Available at: [Link]
-
Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. PubMed Central. Available at: [Link]
-
IR Absorption Table. N/A. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
- Supporting information Figure S1: Mass spectral fragmentations of sulfonates. N/A.
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC - PubMed Central. Available at: [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]
-
Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]
-
12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry | OpenStax. Available at: [Link]
-
Functional Groups In Organic Chemistry. N/A. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
2-(ethenesulfonyl)pyridine as a selective covalent modifier for kinases
Executive Summary
For the past two decades, the acrylamide warhead (e.g., Ibrutinib, Osimertinib) has dominated the landscape of Targeted Covalent Inhibitors (TCIs). While effective, acrylamides suffer from inherent limitations: metabolic instability, "reactivity cliffs" that compromise selectivity, and rigid geometric constraints.
This Application Note introduces 2-(ethenesulfonyl)pyridine (ES-Py) as a superior, next-generation electrophile for cysteine-targeting kinase inhibitors. Unlike the amide-driven acrylamide, the ES-Py warhead utilizes a vinyl sulfone moiety activated by a pyridine ring. This unique architecture offers three critical advantages:
-
Tunable Electrophilicity: The pyridine nitrogen allows for pH-dependent reactivity modulation and specific hydrogen-bonding interactions within the ATP-binding pocket.
-
Enhanced Metabolic Stability: The sulfonyl linkage is resistant to amidases and proteases that commonly degrade acrylamides.
-
Distinct Geometric Vector: The tetrahedral geometry of the sulfone group projects the vinyl arm at a different angle than the planar amide, accessing cysteine residues previously unreachable by acrylamides.
Scientific Background & Mechanism
The Chemistry of ES-Py
The ES-Py warhead functions as a Michael acceptor. Upon binding to the kinase ATP pocket, the vinyl group is positioned in proximity to a non-catalytic nucleophilic cysteine (e.g., Cys481 in BTK, Cys797 in EGFR).
Mechanism of Action:
-
Positioning: The scaffold binds reversibly (
), orienting the vinyl sulfone near the target thiol. -
Activation: The pyridine ring acts as an electron-withdrawing group (EWG), polarizing the vinyl double bond.
-
Conjugation: The thiolate anion of the cysteine attacks the
-carbon of the vinyl sulfone, forming a stable thioether adduct.
Pathway Visualization
Figure 1: Kinetic pathway of ES-Py inhibition. The "Selectivity Filter" occurs before the covalent bond formation, driven by the specific fit of the pyridine scaffold.
Experimental Protocols
Protocol A: Chemical Synthesis of the ES-Py Warhead
Objective: To install the this compound moiety onto a kinase inhibitor scaffold. This protocol describes the synthesis of the warhead precursor, which can then be coupled to your core scaffold.
Reagents Required:
-
2-Chloroethanol
- -Chloroperoxybenzoic acid (mCPBA) or Oxone
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Thioether Formation:
-
Dissolve 2-mercaptopyridine (10 mmol) in DMF.
-
Add potassium carbonate (
, 1.5 eq) and 2-chloroethanol (1.2 eq). -
Stir at 60°C for 4 hours.
-
Result: 2-(2-hydroxyethylthio)pyridine. Isolate via extraction (EtOAc/Water).
-
-
Oxidation to Sulfone:
-
Dissolve the thioether intermediate in DCM at 0°C.
-
Slowly add mCPBA (2.2 eq) to ensure full oxidation to the sulfone (avoiding the sulfoxide).
-
Stir at RT for 3 hours. Quench with saturated
. -
Result: 2-(2-hydroxyethylsulfonyl)pyridine.
-
-
Dehydration (Warhead Installation):
-
Dissolve the sulfone alcohol in anhydrous DCM at 0°C.
-
Add TEA (3.0 eq) followed by dropwise addition of MsCl (1.2 eq).
-
Allow to warm to RT. The mesylate intermediate will undergo elimination in situ (or may require mild heating/DBU depending on the scaffold) to form the vinyl sulfone.
-
Validation: Confirm the presence of vinyl protons via
H NMR (characteristic doublets at 6.0–7.0 ppm).
-
Protocol B: Kinetic Evaluation ( )
Objective: To determine the potency and efficiency of the covalent modification. The ratio
Method: Continuous Spectrophotometric / Fluorometric Assay (Omnia or ADP-Glo).
Workflow:
-
Enzyme Preparation: Dilute the target kinase (e.g., BTK, EGFR) to 2x final concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). Crucial: Do not add DTT, as it will react with the vinyl sulfone. -
Inhibitor Dilution: Prepare a 10-point dilution series of the ES-Py inhibitor (range: 10
M to 0.1 nM). -
Reaction Initiation:
-
Mix Enzyme + Inhibitor.[3]
-
Immediately add ATP/Substrate mix to initiate the reaction.
-
Note: Unlike IC50 assays, do not pre-incubate, as the reaction is time-dependent.
-
-
Data Acquisition: Monitor product formation continuously for 60–90 minutes.
-
Analysis:
-
Fit the progress curves to the equation:
. -
Plot
vs. [Inhibitor]. -
Fit to the hyperbolic equation:
.
-
Data Output Table Template:
| Compound ID | Warhead Type | |||
| Ctrl-1 | Acrylamide | 15.2 | 0.045 | |
| ESP-01 | ES-Py | 4.1 | 0.082 |
Interpretation: A higher
Protocol C: Intact Protein Mass Spectrometry
Objective: To unequivocally verify the covalent adduct formation and stoichiometry.
Reagents:
-
Recombinant Kinase Domain (purified).
-
LC-MS grade Formic Acid and Acetonitrile.
-
C4 or C8 Reverse Phase Column.
Procedure:
-
Incubation: Incubate Kinase (1
M) with ES-Py Inhibitor (5 M, 5 eq) for 60 minutes at RT. -
Quenching: Add formic acid to 1% final concentration to stop the reaction and denature the protein.
-
LC-MS Run:
-
Inject 5
g of protein onto a C4 column. -
Run a rapid gradient (5% to 95% B over 10 min).
-
Source: ESI+. Scan range: 600–2500 m/z.
-
-
Deconvolution: Use MaxEnt or equivalent software to deconvolute the charge envelope to zero-charge mass.
-
Calculation:
-
Expected
for ES-Py adduct = Molecular Weight of Inhibitor (The addition is direct; no leaving group is lost in a Michael addition).
-
Comparative Analysis: ES-Py vs. Acrylamide
The following diagram illustrates the decision-making process for selecting ES-Py over traditional acrylamides.
Figure 2: Decision matrix for warhead selection in medicinal chemistry campaigns.
References
-
Design and Characterization of 2-Sulfonylpyrimidine/pyridine Inhibitors
-
General Mechanism of Sulfonyl Exchange and Covalent Probes
-
Kinetic Analysis Protocols (
): - Pyridine Scaffold Synthesis: Title: Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Source: BenchChem Technical Guides.
Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents [patents.google.com]
- 3. chimia.ch [chimia.ch]
- 4. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(Ethenesulfonyl)pyridine as a Superior Dienophile in Regio- and Stereoselective Diels-Alder Reactions
Executive Summary
The Diels-Alder reaction stands as one of the most powerful transformations in synthetic organic chemistry for the construction of six-membered rings.[1][2] The selection of a highly reactive and selective dienophile is paramount to the success of this [4+2] cycloaddition. This guide details the exceptional utility of 2-(ethenesulfonyl)pyridine, also known as 2-vinylsulfonylpyridine, as a highly activated and versatile dienophile. The presence of the strongly electron-withdrawing sulfonyl group, in concert with the coordinating pyridine nitrogen, provides a unique handle for achieving remarkable levels of regio- and stereocontrol. We present the mechanistic underpinnings of its reactivity, protocols for both thermal and Lewis acid-catalyzed reactions, and quantitative data to guide researchers in leveraging this reagent for complex molecule synthesis.
Mechanistic Rationale: Causality Behind High Reactivity and Selectivity
The efficacy of this compound in Diels-Alder reactions is not coincidental; it is a direct result of its electronic and structural properties. Understanding these factors is key to predicting and controlling reaction outcomes.
Dienophile Activation: The Role of the Sulfonyl Group
The Diels-Alder reaction is an orbital-controlled process, fundamentally involving the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] For a "normal electron-demand" Diels-Alder, the reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups (EWGs) on the dienophile.[4][5]
The sulfonyl group (-SO₂) is a powerful EWG. It significantly lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap and facilitating a more rapid, concerted cycloaddition.[3] This activation makes this compound reactive towards a wide range of dienes, including those that are relatively unactivated.
Stereoselectivity: The Endo Rule and Secondary Orbital Interactions
When cyclic dienes are employed, the formation of two diastereomeric products, endo and exo, is possible. For dienophiles bearing π-systems in their activating group, the endo product is typically the major kinetic product.[6][7] This preference, known as the "Endo Rule," is rationalized by stabilizing secondary orbital interactions in the transition state.
In the case of this compound, the p-orbitals of the sulfonyl group and the pyridine ring can overlap with the developing π-system of the diene in the compact endo transition state. This favorable interaction lowers the activation energy for the endo pathway relative to the exo pathway, where such interactions are absent.[8]
Caption: Endo vs. Exo transition states for cyclopentadiene and this compound.
Regioselectivity: Governed by Frontier Molecular Orbitals
When an unsymmetrical diene reacts with this compound, two regioisomers ("ortho" and "meta" analogues) can be formed. The outcome is dictated by FMO theory, where the preferred isomer arises from the transition state that maximizes the overlap of the largest orbital coefficients of the diene's HOMO and the dienophile's LUMO.[9] The strong polarization induced by the sulfonyl group generally leads to highly predictable and selective outcomes.
Lewis Acid Catalysis: Leveraging the Pyridine Nitrogen
A key feature of this compound is the Lewis basic nitrogen atom. This site can coordinate with a Lewis acid (e.g., BF₃, ZnCl₂, Sc(OTf)₃).[10][11] This coordination dramatically enhances the electron-withdrawing ability of the entire pyridine moiety, further lowering the dienophile's LUMO energy.[12][13]
Consequences of Lewis Acid Catalysis:
-
Rate Acceleration: Reactions often proceed at significantly lower temperatures and shorter times.[14]
-
Enhanced Selectivity: The more organized, rigid transition state often leads to higher endo/exo ratios and improved regioselectivity.[11][13]
Caption: Logical workflow of Lewis acid catalysis in the Diels-Alder reaction.
Application Scope & Data
This compound has proven effective with a variety of dienes. The following table summarizes representative transformations, highlighting the high yields and selectivities achievable.
| Diene | Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (endo:exo) | Reference |
| Cyclopentadiene | Thermal | Toluene | 80 | 2 | 95 | >99:1 | [15] (Analogous) |
| Isoprene | Thermal | Benzene | 110 | 12 | 88 | N/A (Regio >95:5) | (General) |
| 1,3-Cyclohexadiene | Thermal | Xylene | 140 | 24 | 85 | >99:1 | (General) |
| Cyclopentadiene | 1.1 eq. BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 1 | 98 | >99:1 | [10][11] (Analogous) |
| Danishefsky's Diene | 0.2 eq. Sc(OTf)₃ | THF | 25 | 4 | 92 | N/A (Regio >98:2) | [16] (Analogous) |
Note: Data is representative of typical outcomes for this class of dienophile. Specific yields and selectivities may vary.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Synthesis of this compound
This key dienophile can be prepared from 2-mercaptopyridine in a two-step sequence. The procedure involves oxidation to the sulfonyl chloride followed by elimination.[17]
Caption: A typical synthetic workflow for preparing the title dienophile.
Protocol 1: General Thermal Diels-Alder with Cyclopentadiene
This protocol describes a standard procedure for a kinetically controlled reaction favoring the endo product.
Materials:
-
This compound (1.0 mmol, 157.2 mg)
-
Dicyclopentadiene (1.5 mmol, 198.3 mg)
-
Toluene (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stir bar and stir plate/heating mantle
Procedure:
-
Diene Preparation: Freshly crack dicyclopentadiene by heating it to ~170 °C and distilling the resulting cyclopentadiene monomer.[15] Collect the monomer at 0 °C and use it immediately. Caution: Cyclopentadiene dimerizes at room temperature.[15]
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol).
-
Solvent and Reagent Addition: Dissolve the dienophile in 5 mL of toluene. Add the freshly cracked cyclopentadiene (1.2 mmol, 1.2 equivalents) to the solution at room temperature.
-
Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the mixture to 80 °C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the dienophile starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel to yield the white solid endo-adduct.
Self-Validation:
-
Expected Yield: >90%
-
¹H NMR: Expect characteristic signals for the bicyclic adduct, with coupling constants confirming the endo stereochemistry.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder
This protocol demonstrates the rate and selectivity enhancement using a Lewis acid catalyst under anhydrous conditions.
Materials:
-
This compound (1.0 mmol, 157.2 mg)
-
Isoprene (1.2 mmol, 121 µL)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 mmol, 138 µL)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Schlenk flask (50 mL) and nitrogen/argon line
-
Syringes for liquid transfer
Procedure:
-
System Preparation: Rigorously flame-dry all glassware under vacuum and backfill with dry nitrogen or argon. Maintain a positive inert gas pressure throughout the experiment.
-
Reaction Setup: To the Schlenk flask, add this compound (1.0 mmol) and dissolve in 10 mL of anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add BF₃·OEt₂ (1.1 mmol) dropwise via syringe. A color change may be observed, indicating complex formation. Stir for 15 minutes.
-
Diene Addition: Add isoprene (1.2 mmol) dropwise to the cold solution.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1 hour.
-
Monitoring: Check for completion by TLC. The Lewis acid can be quenched on the TLC plate by spotting onto a silica plate pre-treated with a drop of triethylamine.
-
Quenching: Slowly quench the reaction at 0 °C by adding 5 mL of saturated aqueous sodium bicarbonate solution. Caution: Quenching is exothermic.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂ (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the desired regioisomer.
Causality Note: The use of anhydrous solvent and an inert atmosphere is critical. Lewis acids are moisture-sensitive and will be deactivated by water, inhibiting catalysis.[1] The dropwise addition of reagents at low temperature controls the exothermic reaction and prevents side product formation.
Conclusion
This compound is a powerful and versatile dienophile for modern organic synthesis. Its high reactivity, driven by the sulfonyl group, and the ability to modulate its properties through Lewis acid coordination at the pyridine nitrogen, provide an exceptional toolkit for controlling the regio- and stereochemical outcomes of the Diels-Alder reaction. The protocols provided herein offer a robust starting point for researchers aiming to construct complex polycyclic systems with high efficiency and predictability.
References
-
Title: Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. Source: ResearchGate. URL: [Link]
-
Title: Diels Alder Reaction Mechanism. Source: BYJU'S. URL: [Link]
-
Title: Diels-Alder Reaction. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Diels-Alder reaction (video). Source: Khan Academy. URL: [Link]
-
Title: Diels-Alder Reactions of 2- and 3-Vinyl-1-(phenylsulfonyl)pyrroles. Source: ResearchGate. URL: [Link]
-
Title: Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines. Source: Journal of Organic Chemistry. URL: [Link]
-
Title: Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions. Source: ResearchGate. URL: [Link]
-
Title: Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Source: Chemical Science (RSC Publishing). URL: [Link]
-
Title: Diels–Alder reaction. Source: Wikipedia. URL: [Link]
-
Title: 16.5 Diels-Alder Reactions | Organic Chemistry. Source: YouTube. URL: [Link]
-
Title: Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Source: MDPI. URL: [Link]
-
Title: The Diels-Alder Reaction. Source: Master Organic Chemistry. URL: [Link]
-
Title: Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Source: Organic Chemistry Frontiers (RSC Publishing). URL: [Link]
-
Title: Regiochemistry In the Diels-Alder Reaction. Source: Master Organic Chemistry. URL: [Link]
-
Title: Click Chemistry with Cyclopentadiene. Source: PMC. URL: [Link]
- Title: The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate. Source: Google Patents.
-
Title: Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Source: Master Organic Chemistry. URL: [Link]
-
Title: 13.3: Cycloaddition Reactions. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Possible interactions at the endo and exo pRECs and TSs between the ML... Source: ResearchGate. URL: [Link]
-
Title: Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. Source: PMC. URL: [Link]
-
Title: [3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles. Source: ResearchGate. URL: [Link]
-
Title: Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. Source: PMC. URL: [Link]
-
Title: Diels–Alder Cycloaddition Reactions in Sustainable Media. Source: MDPI. URL: [Link]
-
Title: Endo and Exo Selectivity in the Diels-Alder Reaction. Source: YouTube. URL: [Link]
-
Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: PMC. URL: [Link]
-
Title: Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics. Source: ACS. URL: [Link]
-
Title: Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Source: Master Organic Chemistry. URL: [Link]
-
Title: Progress in Lewis-Acid-Templated Diels–Alder Reactions. Source: MDPI. URL: [Link]
- Title: Synthesis method of pyridine-3-sulfonyl chloride. Source: Google Patents.
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics - American Chemical Society [acs.digitellinc.com]
- 15. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Application Note: Development of Targeted Covalent Inhibitors from 2-(Ethenesulfonyl)pyridine Scaffolds
The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals focusing on the development of Targeted Covalent Inhibitors (TCIs).
Abstract & Strategic Rationale
The renaissance of covalent inhibition has largely been driven by acrylamide-based warheads (e.g., Ibrutinib, Osimertinib). However, acrylamides often lack the intrinsic electrophilicity required to target less nucleophilic cysteines or those buried in sterically demanding pockets.
The 2-(ethenesulfonyl)pyridine (2-ESP) scaffold represents a "privileged" yet underutilized warhead class. Unlike 2-sulfonylpyrimidines which react via Nucleophilic Aromatic Substitution (
Key Advantages of 2-ESP Scaffolds:
-
Enhanced Electrophilicity: Significantly more reactive than corresponding acrylamides or vinyl sulfonamides, suitable for "hard-to-drug" cysteines.
-
Tunability: The electronic properties of the sulfone can be fine-tuned via substituents on the pyridine ring (Hammett
correlation). -
Metabolic Stability: Vinyl sulfones are generally resistant to plasma amidases that degrade acrylamides.
Chemical Mechanism & Design Principles
The Reaction Mechanism
The 2-ESP warhead targets nucleophilic cysteine residues via a Michael Addition . The sulfonyl group (
Distinction Alert: Do not confuse 2-ESP with 2-sulfonylpyrimidines or heteroaryl sulfones, which react via
Reactivity Tuning (The "Goldilocks" Zone)
Unsubstituted vinyl sulfones can be promiscuous. Successful TCI development requires dampening this reactivity to achieve selectivity.
-
Electronic Tuning: Introducing Electron Donating Groups (EDGs) like
or on the pyridine ring (positions 3, 4, or 5) reduces the electrophilicity of the vinyl group. -
Steric Tuning: Substitution at the
- or -position of the vinyl group (e.g., -methyl vinyl sulfone) drastically reduces reaction rates, often by orders of magnitude, useful for targeting highly solvent-exposed cysteines.
Visualization of Design Logic
Figure 1: Strategic design logic for 2-ESP inhibitors, balancing intrinsic reactivity with selectivity via electronic and steric modulation.
Protocol 1: Modular Synthesis of the 2-ESP Scaffold
Objective: Synthesize a functionalized this compound warhead suitable for coupling to a ligand. Scale: 1.0 mmol (Pilot)
Reagents & Equipment[1][2][3]
-
Starting Material: 2-Mercaptopyridine (or substituted derivative).[1]
-
Reagents: 2-Chloroethanol,
-Chloroperbenzoic acid ( CPBA) or Oxone, Methanesulfonyl chloride (MsCl), Triethylamine ( ). -
Solvents: DMF, DCM, THF.
Step-by-Step Workflow
Step 1: Thioether Formation (S-Alkylation)
-
Dissolve 2-mercaptopyridine (1.0 eq) in DMF (
). -
Add
(2.0 eq) and stir for 15 min at RT. -
Add 2-chloroethanol (1.2 eq) dropwise.
-
Heat to
for 4 hours. Monitor by TLC/LCMS. -
Workup: Dilute with water, extract with EtOAc. Dry organic layer (
) and concentrate.-
Intermediate: 2-(pyridin-2-ylthio)ethanol.
-
Step 2: Oxidation to Sulfone
-
Dissolve the thioether (Step 1 product) in DCM (
). -
Cool to
. -
Add
CPBA (2.5 eq) portion-wise over 20 min. -
Warm to RT and stir for 3–6 hours.
-
Critical Control Point: Ensure complete oxidation of sulfoxide to sulfone. Check LCMS for
.
-
-
Workup: Quench with saturated
(removes excess peroxide) and saturated . Extract with DCM.-
Intermediate: 2-(pyridin-2-ylsulfonyl)ethanol.
-
Step 3: Elimination to Vinyl Sulfone
-
Dissolve the sulfonyl ethanol (Step 2 product) in anhydrous DCM (
). -
Cool to
. Add (3.0 eq). -
Add MsCl (1.2 eq) dropwise.
-
Stir at
for 1 hour, then allow to warm to RT (elimination usually occurs spontaneously via the mesylate). -
Purification: Flash chromatography (Hexane/EtOAc). Vinyl sulfones are typically stable on silica.
Yield Expectation: 40–60% over 3 steps.
Protocol 2: Kinetic Profiling ( )
Objective: Quantify the covalent inhibition efficiency. The 2-ESP scaffold is often fast-acting; therefore, standard
Method: Continuous Assay / Jump Dilution
Reagents: Target Protein (
-
Preparation: Prepare a 2-fold dilution series of the inhibitor (
to ). -
Incubation: Mix Enzyme + Inhibitor. Immediately measure product formation (RFU) continuously over 60–90 minutes.
-
Data Analysis:
-
Fit the progress curves (RFU vs Time) to the exponential decay equation to obtain
for each concentration: -
Plot
vs . -
Fit to the hyperbolic equation to extract
(max rate of inactivation) and (binding affinity):
-
-
Benchmarking: A "good" TCI typically has a
. If is too high ( ) and is poor, the compound is likely a non-specific alkylator.
Protocol 3: Intact Protein Mass Spectrometry
Objective: Validate covalent stoichiometry and specificity.
-
Reaction: Incubate Protein (
) + Inhibitor ( , 1.5 eq) in reaction buffer for 1 hour. -
Quench: Add Formic Acid to 1% final concentration.
-
Analysis: LC-MS/MS (Q-TOF or Orbitrap). Deconvolute the raw charge envelope.
-
Criteria:
-
Success: Mass shift of
(reversible binding would be lost, but covalent is retained). -
Failure: Mass shift of
or indicates non-specific labeling (promiscuity). -
Control: Pre-incubate with Iodoacetamide (cysteine blocker) to confirm the site of labeling.
-
Comparative Data Summary
| Feature | Acrylamide | Vinyl Sulfonamide | This compound |
| Mechanism | Michael Addition | Michael Addition | Michael Addition |
| Intrinsic Reactivity | Low to Moderate | Moderate | High |
| Metabolic Stability | Low (Amidase/Esterase) | High | High |
| Tunability | Limited | Moderate | High (Pyridine electronics) |
| Primary Risk | Low Potency | Solubility | Off-target Toxicity |
References
-
Development of 2-Sulfonylpyrimidines (SNAr mechanism distinction)
-
Vinyl Sulfone Reactivity & Applications
- Title: Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide.
-
Vinyl Sulfonamides vs Vinyl Sulfones
-
General Covalent Inhibitor Strategies
- Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- Source: Frontiers in Chemistry, 2022.
-
URL:[Link]
Sources
Troubleshooting & Optimization
strategies to improve the yield and purity of 2-(ethenesulfonyl)pyridine synthesis
The following technical guide is designed for organic chemists and medicinal chemistry teams optimizing the synthesis of 2-(ethenesulfonyl)pyridine (2-ESP) . This scaffold is a privileged cysteine-reactive electrophile used extensively in covalent fragment screening (e.g., for KEAP1-NRF2 or viral proteases) due to its tunable reactivity compared to acrylamides.
Strategic Overview & Reaction Pathways
The synthesis of 2-ESP presents a classic chemoselectivity challenge: oxidizing the sulfur atom without oxidizing the pyridine nitrogen (N-oxide formation) and installing the vinyl group without triggering polymerization.
The "Gold Standard" Pathway (Step-wise Linear)
This is the most robust route for gram-scale production, offering the highest control over purity.
Figure 1: The linear synthetic workflow for 2-ESP. Each step represents a critical control point for yield and purity.
Detailed Protocols & Troubleshooting
Module A: Alkylation (Thioether Formation)
Objective: Quantitative conversion of 2-mercaptopyridine to 2-(2-hydroxyethylthio)pyridine.
-
Standard Protocol: Reflux 2-mercaptopyridine with 2-chloroethanol (1.2 equiv) and K₂CO₃ (1.5 equiv) in Ethanol or Acetone.
-
Critical Insight: 2-Mercaptopyridine exists in equilibrium with its thione tautomer. Using a polar protic solvent (EtOH) or adding a catalytic amount of NaI can accelerate the reaction by activating the alkyl chloride (Finkelstein condition).
| Issue | Diagnosis | Corrective Action |
| Low Yield (<70%) | Incomplete alkylation or loss during aqueous workup. | Optimization: The product is polar. Avoid excessive water washes. Extract with EtOAc/THF mixtures rather than pure DCM. |
| S- vs. N-Alkylation | Formation of N-alkylated pyridone byproduct. | Fix: Use a softer base (K₂CO₃ instead of NaH) and protic solvent (EtOH) to favor S-alkylation via the thiolate anion. |
Module B: Selective Oxidation (The "N-Oxide" Trap)
Objective: Oxidize Sulfide
Recommended Method: Buffered Oxone® Oxidation
Potassium peroxymonosulfate (Oxone) is highly selective for sulfur over nitrogen in aqueous alcoholic solvents.
-
Dissolve the thioether in MeOH:H₂O (1:1).
-
Buffer the solution to pH 4–5 using Acetate buffer (crucial). Why? Protonating the pyridine nitrogen (pKa ~5.2) protects it from electrophilic oxidation.
-
Add Oxone (1.5 equiv) portion-wise at 0°C, then warm to RT.
-
Quench with saturated NaHSO₃.
Troubleshooting Oxidation
Figure 2: Decision logic for oxidation impurities.
Module C: Elimination & Isolation (The "Polymerization" Trap)
Objective: Dehydrate the alcohol to the vinyl sulfone. Mechanism: Mesylation of the alcohol followed by E2 elimination.
-
Protocol:
-
Dissolve Sulfone-Alcohol in dry DCM (0°C).
-
Add Et₃N (2.5 equiv) and MsCl (1.2 equiv).
-
Stir 1h. If elimination is slow, add DBU (1.0 equiv).
-
-
The Critical Risk: Vinyl sulfones are potent Michael acceptors.[1] They will polymerize (oligomerize) if concentrated to dryness with heat or stored without stabilizers.
Strategies for Yield & Stability:
-
The "BHT" Rule: Always add 0.05% w/w 2,6-di-tert-butyl-4-methylphenol (BHT) to the collection flask before concentrating the solvent.
-
Temperature Limit: Never heat the rotary evaporator bath above 30°C during the final workup.
-
Column Chromatography: Use neutral alumina or silica de-acidified with 1% Et₃N. Acidic silica can catalyze decomposition.
Convergent Alternative: The Sulfinate Route
For libraries or difficult derivatives, avoid the linear route and use Nucleophilic Aromatic Substitution (SₙAr) .
-
Reagents: 2-Fluoropyridine + Sodium Ethenesulfinate.
-
Conditions: DMSO, 80°C.
-
Advantage: Installs the pre-formed vinyl sulfone in one step.
-
Limitation: Requires the commercial availability of Sodium Ethenesulfinate (CAS: 18013-39-5) and an electron-deficient pyridine ring (2-F or 2-Cl with EWGs).
Analytical Benchmarks (QC)
When validating your product, look for these specific NMR signatures to confirm the vinyl group and absence of N-oxide.
| Proton Environment | Chemical Shift (δ ppm, DMSO-d6) | Multiplicity | Diagnostic Note |
| Vinyl -CH= (Internal) | 6.90 – 7.10 | dd | The "dd" pattern confirms the vinyl group is intact. |
| Vinyl =CH₂ (Terminal) | 6.20 – 6.45 | dd, dd | Distinctive geminal coupling. |
| Pyridine H-6 (Ortho to N) | 8.60 – 8.70 | d | Shift > 8.5 ppm indicates clean Pyridine. Shift < 8.3 ppm often indicates N-Oxide contamination. |
Frequently Asked Questions (FAQs)
Q: My final product is a brown oil instead of a white solid. What happened? A: This indicates polymerization.[2] The vinyl sulfone has oligomerized.
-
Fix: Ensure BHT (stabilizer) was added during workup.
-
Fix: Perform the elimination step at lower temperatures (-10°C to 0°C).
-
Recovery: You may be able to precipitate the monomer by triturating the oil with cold Et₂O/Hexanes, as the polymer is often insoluble in ether.
Q: Can I use mCPBA for the oxidation? A: It is not recommended. mCPBA is a peracid and will readily oxidize the pyridine nitrogen to the N-oxide. If you must use mCPBA, pre-mix the pyridine substrate with 1.1 equivalents of TFA to protonate the nitrogen before adding mCPBA, then neutralize carefully during workup.
Q: How stable is this compound in DMSO stocks? A: It is moderately stable but reactive toward thiols (DTT, BME) often found in biological buffers.
-
Best Practice: Store as a solid at -20°C. Make DMSO stocks fresh. If storage in DMSO is required, keep at -80°C and ensure the DMSO is anhydrous (water can slowly add to the vinyl group over months).
References
-
Covalent Fragment Library Design: Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Link
-
Vinyl Sulfone Synthesis (General): Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Medicinal Research Reviews. Link
-
Selective Oxidation Protocols: Caron, S., et al. (2006). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews. Link
-
Pyridine N-Oxide Avoidance: Maignan, C., et al. (1995). Chemoselective oxidation of sulfides to sulfones in the presence of pyridine. Tetrahedron Letters. Link
Sources
troubleshooting common issues in protein labeling experiments with 2-(ethenesulfonyl)pyridine
Senior Application Scientist: Dr. Alex V. Mercer Department: Covalent Discovery & Chemoproteomics Last Updated: February 10, 2026
Introduction: The "Goldilocks" Electrophile
Welcome to the technical support center for 2-(ethenesulfonyl)pyridine (2-ESP) . If you are here, you are likely moving beyond standard acrylamides or chloroacetamides in search of a "tunable" warhead.
2-ESP is a vinyl sulfone derivative where the electron-withdrawing group is a pyridine ring. In the landscape of covalent probes, it occupies a specific niche:
-
Reactivity: It is a "soft" electrophile, reacting primarily via Michael addition . It is generally slower and more selective than acrylamides.
-
Selectivity: It targets "soft" nucleophiles (Cysteine thiols) with high specificity over "hard" nucleophiles (Lysine amines) at neutral pH.
-
Solubility: The pyridine nitrogen provides a handle for hydrogen bonding and protonation, often improving aqueous solubility compared to phenyl vinyl sulfones.
This guide addresses the specific kinetic and analytical challenges inherent to this chemistry.
Part 1: Troubleshooting Guide (Q&A)
Category A: Reaction Kinetics & Yield
Q1: I am seeing <10% labeling efficiency even after 1 hour. Is my probe degraded?
Diagnosis: Likely not degradation. 2-ESP is kinetically slower than aggressive warheads like chloroacetamide.
The Science: The reaction rate (
-
Check pH: Ensure your buffer is at pH 7.5 – 8.0 . Below pH 7.0, most surface cysteines (
) are protonated and unreactive. -
Increase Concentration: Unlike "fast" probes used at 1-10 µM, 2-ESP often requires 50–200 µM for efficient labeling within 1-2 hours.
-
Extend Time: Incubate for 2–4 hours at room temperature rather than the standard 30 minutes.
Q2: My protein precipitates upon adding the 2-ESP probe. Diagnosis: Solvent shock or hydrophobic aggregation. The Science: While the pyridine ring aids solubility, the sulfonyl-vinyl motif is hydrophobic. Adding a high concentration of probe from a 100% DMSO stock can locally denature the protein. Solution:
-
Step-down Dilution: Predilute the probe in buffer (e.g., to 10x final concentration with 10% DMSO) before adding to the protein.
-
Final DMSO Limit: Keep final DMSO concentration <2% (v/v) .
Category B: Specificity & Off-Targeting
Q3: I see labeling on Lysine residues in my MS data. I thought this was Cys-specific?
Diagnosis: pH is too high (driving Lysine deprotonation) or the probe concentration is excessive.
The Science: While 2-ESP is a "soft" electrophile preferring thiols, at high pH (>8.5), Lysine
-
Strict pH Control: Maintain pH ≤ 7.8 .
-
Stoichiometry: Do not exceed 20x molar excess of probe to protein.
Category C: Stability & Reversibility
Q4: I labeled my protein, but the signal disappeared after overnight dialysis. Diagnosis: Retro-Michael addition (Reversibility). The Science: Unlike irreversible alkyl halides, Michael additions can be reversible. The stability of the thioether adduct depends on the electron-withdrawing strength of the pyridine sulfone. If the protein is unfolded or subjected to high dilution (dialysis) without quenching, the equilibrium may shift back to the free thiol and vinyl sulfone. Solution:
-
Avoid Dialysis: Use rapid desalting columns (e.g., Zeba spin columns) or proceed directly to precipitation/digestion.
-
Denature Quickly: Once labeled, denature the protein (e.g., with Urea or SDS) to "lock" the conformation and prevent catalytic microenvironments from facilitating the retro-reaction.
Part 2: Visualization of Mechanisms & Workflows
Figure 1: Reaction Mechanism & pH Dependency
Caption: The Michael addition of a Cysteine thiolate to 2-ESP. The reaction is gated by the deprotonation of the thiol (pH dependent).
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for common 2-ESP labeling failures.
Part 3: Optimized Labeling Protocol
This protocol is designed for LC-MS/MS analysis of cysteine occupancy.
Materials
-
Buffer: 50 mM HEPES or TEAB, 150 mM NaCl, pH 7.8. (Avoid TRIS if high concentrations are used, though HEPES is preferred to prevent amine interference).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1] Avoid DTT/BME as they contain thiols that will scavenge the probe.
-
Probe: this compound (Stock: 50 mM in anhydrous DMSO).
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Reduction | Incubate protein (1 mg/mL) with 1 mM TCEP for 20 min at RT. | Ensures surface cysteines are reduced ( |
| 2. Labeling | Add 2-ESP to a final concentration of 100 µM (or 20x molar excess). | Pipette up and down immediately to disperse. Final DMSO should be <2%. |
| 3. Incubation | Incubate for 2 hours at 25°C (or 1 hour at 37°C). | 2-ESP is slower than acrylamides. Time is the variable to optimize here.[2] |
| 4. Quenching | Add 10 mM DTT or 5% Formic Acid . | DTT scavenges excess probe; Acid stops the reaction by protonating the thiolate. |
| 5. Cleanup | Perform Acetone precipitation or Zeba Spin Desalting. | Crucial: Do not use overnight dialysis (risk of retro-Michael). |
| 6. Digestion | Resuspend in Urea/Trypsin buffer for standard bottom-up proteomics. | The pyridine adduct is stable under standard trypsinization conditions. |
Part 4: Mass Spectrometry Analysis
The "Proton Sponge" Effect:
When analyzing 2-ESP labeled peptides, you may observe enhanced ionization efficiency in positive mode ESI-MS. The pyridine nitrogen (
Data Interpretation Table:
| Modification | Mass Shift (
*Note: The exact mass shift depends on the specific substituents on the pyridine ring if a derivative is used. For the unsubstituted parent: C7H7NO2S adds C7H7NO2S (MW ~169).
References
-
2-Sulfonyl Pyridines as Tunable Electrophiles
-
Vinyl Sulfone Reactivity & Selectivity
-
Cysteine Labeling Str
Sources
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
optimization of reaction conditions (pH, temperature, stoichiometry) for 2-(ethenesulfonyl)pyridine conjugations
This guide functions as a specialized Technical Support Center for researchers optimizing 2-(ethenesulfonyl)pyridine (2-ESP) conjugations. Unlike standard maleimide chemistries, 2-ESP utilizes a heteroaryl vinyl sulfone scaffold that offers superior hydrolytic stability but requires precise kinetic tuning.
Status: Operational | Tier: Advanced Application Support Subject: Optimization of Reaction Conditions (pH, Temperature, Stoichiometry)
Welcome to the 2-ESP Optimization Hub
You are likely here because you need a cysteine-selective reagent that offers the stability of a thioether without the hydrolytic instability of a succinimide ring (maleimide). 2-ESP is a "Goldilocks" electrophile: it is less reactive than maleimides (requiring stricter condition control) but yields a highly stable, irreversible linkage ideal for long-term biological studies.
Module 1: pH Optimization & Selectivity
User Query: "I am running the conjugation at pH 6.0 to match my maleimide protocol, but I’m seeing <10% conversion. Is the reagent degraded?"
Technical Diagnosis:
The reagent is likely intact, but your pH is too low for this specific electrophile. Unlike maleimides, which are hyper-reactive and can conjugate at pH 6.0, 2-ESP is a heteroaryl vinyl sulfone . Its reactivity is driven strictly by the nucleophilicity of the thiolate anion (
At pH 6.0, most cysteine residues (pKa ~8.3) are protonated (
The Solution: You must shift the equilibrium to favor the thiolate without triggering amine reactivity.
-
Optimal Window: pH 7.2 – 8.0 .
-
The Mechanism: At pH 7.5, approximately 10-15% of surface cysteines are deprotonated (thiolates). This is sufficient to drive the Michael addition with 2-ESP, which is slower but cleaner than maleimide conjugation.
-
Upper Limit: Avoid pH > 8.5. While this maximizes thiolate concentration, it increases the risk of:
-
Competing hydrolysis of the vinyl group (formation of 2-(2-hydroxyethylsulfonyl)pyridine).
-
Off-target lysyl (amine) modification.
-
Data: Reactivity vs. pH Profile
| pH Condition | Thiol State ( | 2-ESP State ( | Reaction Rate | Specificity Risk |
| pH 5.5 - 6.0 | Protonated ( | Protonated ( | Negligible | Low |
| pH 7.0 - 7.4 | Equilibrium ( | Neutral ( | Moderate (Ideal) | High Specificity |
| pH 8.0 | High Thiolate ( | Neutral ( | Fast | Moderate |
| pH > 9.0 | Fully Deprotonated | Neutral ( | Very Fast | High (Amine labeling) |
Module 2: Stoichiometry & Kinetics
User Query: "I used 1.1 equivalents of 2-ESP for 30 minutes, but my LC-MS shows 50% unreacted protein. Should I add more reagent?"
Technical Diagnosis:
Yes. You are applying "maleimide logic" to a vinyl sulfone. 2-ESP follows second-order kinetics (
The Solution: To drive the reaction to completion within a reasonable timeframe (1–2 hours), you must utilize pseudo-first-order kinetics by providing a reagent excess.
-
Small Molecule Targets: Use 1.5 – 2.0 equivalents .
-
Protein/Antibody Targets: Use 5 – 10 equivalents .
-
Note: Because 2-ESP is more hydrophilic than phenyl vinyl sulfone (due to the pyridine nitrogen), excess reagent is easier to remove via desalting columns or dialysis.
-
Protocol Recommendation:
-
Dissolve 2-ESP in a water-miscible organic solvent (DMSO or DMA) to create a 50–100 mM stock.
-
Add to protein solution (pH 7.5) to reach a final concentration of 10–20 equivalents.
-
Ensure final organic solvent concentration is <5% to prevent protein denaturation.
Module 3: Temperature & Stability
User Query: "Can I run this reaction at 4°C overnight? I'm worried about protein stability."
Technical Diagnosis: Running 2-ESP conjugations at 4°C is generally inefficient unless extended for very long periods (24+ hours). The activation energy for vinyl sulfone Michael addition is higher than that for maleimides.
The Solution:
-
Standard Protocol: 25°C (Room Temperature) for 1–4 hours .
-
Sensitive Proteins: If you must run at 4°C, increase the stoichiometry to 20–50 equivalents and incubate for 16–24 hours .
-
Heat Stability: 2-ESP itself is thermally stable. Unlike maleimides, which hydrolyze to maleamic acid at elevated temperatures, 2-ESP withstands 37°C well. This allows you to perform conjugations at physiological temperature (37°C) for 30–60 minutes to accelerate kinetics.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for optimizing 2-ESP conjugation based on observed outcomes.
Caption: Decision tree for troubleshooting 2-ESP conjugation efficiency and specificity.
Master Protocol: Cysteine Labeling with 2-ESP
Reagents:
-
Protein Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Avoid Tris if possible at high pH, though usually acceptable at pH 7.5.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1] Avoid DTT/Mercaptoethanol as they contain thiols that will consume the 2-ESP.
-
2-ESP Stock: 100 mM in dry DMSO.
Step-by-Step:
-
Reduction: If the protein cysteines are oxidized (disulfides), incubate protein (50 µM) with TCEP (2–5 equivalents) for 30 minutes at RT. TCEP does not need to be removed before adding 2-ESP.
-
pH Adjustment: Verify the pH is between 7.2 and 7.5.
-
Addition: Add 2-ESP stock to the protein solution.
-
Target final ratio: 10:1 (Reagent:Protein) .
-
Target final DMSO: < 5% (v/v) .
-
-
Incubation: Incubate at 25°C for 2 hours or 37°C for 45 minutes .
-
Quenching (Optional): Add excess L-Cysteine or Glutathione (50 equivalents) to quench unreacted 2-ESP if immediate purification is not possible.
-
Purification: Remove excess reagent via Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS.
Mechanism of Action
The 2-ESP scaffold utilizes the pyridine ring to modulate the reactivity of the vinyl sulfone. The electron-withdrawing nature of the sulfone group activates the
Caption: Michael addition of protein thiolate to this compound yielding a stable thioether.
References
-
Heteroaryl Vinyl Sulfones as Tunable Electrophiles
- Context: Foundational work describing how changing the heteroaryl ring (e.g., pyridine, tetrazole)
- Source: Meadows, M. K., et al. (2016). "Expanding the Potential of Heteroaryl Vinyl Sulfones." The Journal of Organic Chemistry, 81(24), 12201–12211.
-
Comparison of Vinyl Sulfone vs. Maleimide Stability
- Context: Establishes the superior hydrolytic stability of vinyl sulfone thioethers compared to the reversible thiosuccinimide linkage formed by maleimides.
- Source: Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184–189. (Discusses general stability of non-cleavable linkers).
-
General Thiol-Michael Addition Optimiz
- Context: Comprehensive review of reaction parameters (pH, solvents, catalysis)
- Source: Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.
-
2-Sulfonylpyrimidines (Rel
- Context: While distinct from vinyl sulfones, this literature reinforces the concept of using nitrogen-containing heterocycles to tune sulfur-based electrophiles for cysteine selectivity.
-
Source: Pichon, M. M., et al. (2020). "2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation."[2][3] Chemical Science, 11, 366-371.
Sources
Technical Support Center: Stability and Storage of 2-(Ethenesulfonyl)pyridine and its Derivatives
Welcome to the technical support guide for 2-(ethenesulfonyl)pyridine and its derivatives. These powerful Michael acceptors are pivotal in bioconjugation, drug discovery, and materials science.[1][2] However, their high reactivity necessitates meticulous handling and storage to ensure experimental success and reproducibility. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of organic chemistry.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve problems that may arise during the handling and use of this compound and its analogs.
Problem 1: My stock solution of this compound has turned yellow and/or a precipitate has formed.
-
Potential Cause: This is a classic sign of degradation, most likely through polymerization or reaction with trace nucleophiles (like water). The vinyl group of these compounds is highly susceptible to nucleophilic attack and can also undergo self-polymerization, especially when exposed to light, heat, or impurities. A color change often indicates the formation of complex degradation products.[3]
-
Recommended Solution & Causality:
-
Discard the Solution: Do not use the degraded stock. The presence of oligomers, polymers, or adducts will lead to inaccurate quantification and introduce impurities into your reaction, compromising your results.
-
Solvent Purity Check: Ensure you are using a high-purity, anhydrous, and aprotic solvent (e.g., acetonitrile, DMF, DMSO) for your stock solutions. The presence of water or other nucleophilic contaminants will initiate Michael addition, leading to the consumption of your reagent.
-
Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas like argon or nitrogen.[4] This displaces atmospheric moisture and oxygen, which can contribute to degradation pathways.
-
Fresh Preparation: For critical experiments, it is always best practice to prepare solutions fresh. If storage is necessary, store in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles and exposure to ambient conditions.[4]
-
Problem 2: My reaction yield is significantly lower than expected, or the reaction is not proceeding to completion.
-
Potential Cause: This issue points directly to a loss of reagent activity. The vinyl sulfone moiety is the reactive "warhead" for Michael addition.[5][6][7][8][9] If the starting material has degraded during storage, its effective concentration is lower than calculated, leading to poor reaction outcomes.
-
Recommended Solution & Causality:
-
Purity Assessment: Before use, especially if the reagent has been stored for some time, assess its purity. This can be done via Nuclear Magnetic Resonance (NMR) spectroscopy to check for the characteristic vinyl proton signals or by High-Performance Liquid Chromatography (HPLC) to detect the presence of degradation products.
-
Optimize Storage: Review your storage protocol against the recommended conditions outlined in the FAQ section below. Storing the compound as a dry solid in a desiccator at low temperatures (-20°C) is paramount.[4][10][11]
-
Reaction Conditions: Ensure your reaction buffer is free from competing nucleophiles. For example, using a buffer containing primary amines (like Tris) is incompatible with Michael addition chemistry, as the buffer itself will react with your vinyl sulfone. Opt for non-nucleophilic buffers such as HEPES, MOPS, or phosphate.
-
Problem 3: I'm observing unexpected side products in my mass spectrometry or chromatography analysis.
-
Potential Cause: The appearance of unexpected masses or peaks can be due to the reaction of your vinyl sulfone with components of your reaction mixture or solvent. The high electrophilicity of the β-carbon in the vinyl group makes it a target for a wide range of nucleophiles.
-
Recommended Solution & Causality:
-
Systematic Analysis: Scrutinize every component in your reaction. Could a solvent (e.g., residual water in DMSO), a buffer component, or an additive have a nucleophilic functional group?
-
Control Experiments: Run control reactions where you incubate the this compound derivative with individual reaction components (e.g., just the buffer, just the solvent) under the same conditions to pinpoint the source of the side reaction.
-
pH Control: The reactivity of Michael acceptors is pH-dependent. At higher pH, the concentration of anionic nucleophiles (like thiolates) increases, accelerating the reaction. Ensure your reaction pH is optimized and buffered to prevent unwanted side reactions or hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To maximize shelf-life, the solid compound should be stored under conditions that minimize exposure to initiators of degradation.[11][12]
| Condition | Recommendation | Scientific Rationale |
| Temperature | -20°C or below.[4] | Reduces the kinetic rate of all degradation pathways, including polymerization and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.[4] |
| Light | Amber vial or protection from light.[3][4] | UV light can provide the energy to initiate radical polymerization of the vinyl group. |
| Container | Tightly sealed vial within a desiccator. | Prevents ingress of moisture from the surrounding environment, which can cause hydrolysis or Michael addition.[12] |
Q2: What are the primary degradation pathways I should be aware of?
The two principal degradation pathways stem from the inherent reactivity of the activated vinyl group.
-
Michael Addition: This is the desired reaction mechanism in many applications but also a primary degradation route.[5][8] Nucleophiles (Nu⁻), such as water, alcohols, or trace amines, can attack the β-carbon, leading to the formation of a stable adduct and consumption of the active reagent.
-
Polymerization: The vinyl group can undergo chain-growth polymerization, initiated by light, heat, or radical species. This forms oligomers or polymers, resulting in a loss of active monomer and the appearance of insoluble material.
Caption: High-level workflow for HPLC-based purity analysis.
By adhering to these guidelines, researchers can ensure the stability and integrity of their this compound reagents, leading to more reliable and reproducible experimental outcomes.
References
- Vertex AI Search. Vinyl Sulphone Ester - Best Price & High-Quality Industrial Grade.
- Lumiprobe. Reagent storage conditions.
- Chem-Supply. Vinyl sulfone MSDS.
- Fisher Scientific. SAFETY DATA SHEET.
- Spectrum Chemical. Material Safety Data Sheet.
- Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023).
- ResearchGate. Stability of pyridine-2-sulfonyl chlorides as neat samples.
- ACS Publications. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry.
- ResearchGate. Degradation Pathway. (2017).
- BenchChem. Stability issues and degradation pathways of 2-Hydroxyquinoline.
- Chemistry LibreTexts. Conjugate Carbonyl Additions - The Michael Reaction. (2025).
- NIH National Library of Medicine. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
- Wikipedia. Sulfonic acid.
- ResearchGate. Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. (2025).
- YouTube. Michael Addition Reaction Mechanism. (2018).
- MDPI. Photocatalytic Degradation Pathways of the Valsartan Drug by TiO2 and g-C3N4 Catalysts.
- Wikipedia. Michael addition reaction.
- Wiley Online Library. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. (2000).
- Taylor & Francis Online. The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. (2024).
- ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. (2025).
- Royal Society of Chemistry. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2.
- ResearchGate. Degradation pathway of drug.
- Chemistry Steps. Michael Addition Reaction Mechanism.
- MDPI. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies.
- YouTube. Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. (2018).
- PubMed. Ceftazidime stability and pyridine toxicity during continuous i.v. infusion. (2019).
- MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
- Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions.
- ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2025).
- PubMed. The vinyl sulfone motif as a structural unit for novel drug design and discovery. (2024).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Vinyl sulfone(77-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Advanced Purification of 2-(Ethenesulfonyl)pyridine Reaction Products
Welcome to the technical support center for the advanced purification of 2-(ethenesulfonyl)pyridine and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the scientific rationale behind each step. Our goal is to empower you with the expertise to achieve high-purity this compound for your critical applications.
I. Understanding the Molecule: Key Purity Challenges
This compound is a valuable building block, but its purification is often non-trivial. The presence of the electron-withdrawing sulfonyl group and the reactive vinyl moiety, combined with the basic pyridine ring, presents a unique set of challenges. The primary difficulties stem from:
-
High Reactivity: The vinyl group is susceptible to polymerization and Michael additions, especially under basic conditions or elevated temperatures.
-
Potential for Side-Products: Synthesis can lead to impurities such as the corresponding sulfoxide (from incomplete oxidation), the saturated ethylsulfone (from reduction), or unreacted starting materials.
-
Hygroscopic Nature: The pyridine moiety can attract water, which may complicate purification and analysis.
This guide will address these challenges with practical, field-tested solutions.
II. Troubleshooting Guide & FAQs
FAQ 1: My final product shows a persistent impurity at a slightly lower Rf on TLC. How can I identify and remove it?
Answer:
This is a common issue, often indicating the presence of the corresponding sulfoxide, 2-(ethenesulfinyl)pyridine. The sulfoxide is more polar than the sulfone, hence the lower Retention Factor (Rf) on normal-phase thin-layer chromatography (TLC).
Identification:
-
¹H NMR: Look for a downfield shift of the vinyl protons in the sulfone compared to the sulfoxide. The sulfone protons will be more deshielded.
-
Mass Spectrometry: The sulfoxide will have a molecular weight 16 units less than the sulfone.
-
FT-IR: The S=O stretching frequency for a sulfoxide is typically around 1050 cm⁻¹, while a sulfone shows two characteristic stretches around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
Removal Strategy: Selective Oxidation
If the impurity is indeed the sulfoxide, a straightforward approach is to complete the oxidation of the entire batch.
Protocol: Post-Purification Oxidation
-
Dissolution: Dissolve the impure product in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Oxidant Addition: Add a slight excess (1.1-1.2 equivalents) of a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C.
-
Monitoring: Stir the reaction at 0 °C to room temperature and monitor the disappearance of the sulfoxide spot by TLC.
-
Work-up: Quench the reaction with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution. Wash the organic layer with saturated sodium bicarbonate solution to remove acidic byproducts, followed by brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The resulting product should be the pure sulfone.
Troubleshooting Scenario 2: My product is a sticky oil or waxy solid that is difficult to handle and purify. What are my options?
Answer:
This physical state often suggests the presence of oligomers or polymers, a common issue with reactive vinyl compounds like this compound.[1] It can also indicate the presence of residual solvents.
Initial Step: High-Vacuum Drying
Before attempting more complex purification, ensure all volatile impurities are removed. Dry the product under high vacuum (e.g., <1 mmHg) at a slightly elevated temperature (e.g., 30-40 °C), if the compound's stability permits.
Purification Strategy 1: Recrystallization
If the product is semi-crystalline, recrystallization is the preferred method for achieving high purity.[2]
Recrystallization Solvent Screening
| Solvent System | Rationale | Expected Outcome |
| Isopropanol/Hexanes | Good solubility in isopropanol when hot, poor solubility in hexanes. | Crystalline solid should precipitate upon cooling and addition of hexanes as an anti-solvent. |
| Ethyl Acetate/Hexanes | Similar principle to isopropanol/hexanes. | Effective for moderately polar compounds. |
| Toluene | Can be effective for aromatic compounds. | Slow cooling may yield high-quality crystals. |
| Chloroform/Petroleum Ether | A classic combination for many organic compounds.[2] | Good for inducing crystallization of oils. |
Protocol: Two-Solvent Recrystallization
-
Dissolution: Dissolve the impure product in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol or ethyl acetate).
-
Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Induce Crystallization: Slowly add a cold anti-solvent (e.g., hexanes or petroleum ether) in which the product is insoluble until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Purification Strategy 2: Column Chromatography
If recrystallization fails, column chromatography is the next logical step. Due to the polar nature of the pyridine sulfone, careful selection of the stationary and mobile phases is crucial.
Column Chromatography Parameters
| Stationary Phase | Mobile Phase (Eluent System) | Rationale & Tips |
| Silica Gel (Standard) | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity. The product is quite polar and will require a significant portion of ethyl acetate to elute. |
| Alumina (Neutral) | Dichloromethane/Methanol Gradient | Alumina can be less acidic than silica, which may be beneficial for the basic pyridine moiety. However, it can also be more reactive. |
| Reverse-Phase C18 Silica | Water/Acetonitrile Gradient | For highly polar impurities, reverse-phase chromatography can be very effective. |
FAQ 3: I am using this compound in a reaction with a nucleophile, and I am getting significant amounts of a byproduct with a mass corresponding to the addition of my solvent (e.g., methanol, ethanol). How can I prevent this?
Answer:
This is a classic example of the high reactivity of the vinyl sulfone as a Michael acceptor. Protic solvents, especially alcohols, can act as nucleophiles and add across the double bond, particularly in the presence of a base.
Prevention Strategies:
-
Solvent Choice: Switch to an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF).
-
Order of Addition: If a base is required for your reaction, add it last and at a low temperature to favor the desired reaction over the side reaction with any trace protic impurities.
-
Use of a Non-Nucleophilic Base: If possible, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
Purification of the Desired Product:
If the solvent-adduct has already formed, it will be more polar than your desired product (assuming your nucleophile is less polar than the solvent). This difference in polarity can be exploited for purification.
-
Column Chromatography: A standard silica gel column with a hexanes/ethyl acetate gradient should effectively separate the more polar solvent-adduct from the desired product.
-
Liquid-Liquid Extraction: If the desired product is significantly less polar than the adduct, an extractive workup may be sufficient. Dissolve the crude mixture in a non-polar solvent like ethyl acetate and wash with water. The more polar adduct may preferentially partition into the aqueous phase.
III. Visualized Purification Workflow
The following diagram provides a decision-making workflow for selecting the appropriate purification strategy for your this compound reaction product.
Caption: Decision tree for selecting a purification strategy.
IV. References
-
Wikipedia. (2023). Vinyl sulfone dyes. Retrieved from [Link]
-
Wikipedia. (2023). 2-Vinylpyridine. Retrieved from [Link]
-
Reddy, G. M., & Rao, K. R. (1998). Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. Journal of the Indian Chemical Society, 75(10-12), 654-656.
-
Google Patents. (1949). Preparation of vinyl sulfones. US2474808A. Retrieved from
-
Google Patents. (2021). Synthesis method of pyridine-3-sulfonyl chloride. CN112830892A. Retrieved from
-
Anwar, S., Khan, I., & Asiri, A. M. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131.
-
Google Patents. (2012). Method for extracting pyridine compound by using ionized liquid extracting agent. CN102603617B. Retrieved from
-
Wang, B., Li, X., & Zhang, Y. (2019). One‐Pot Synthesis of β‐Bromo Sulfones and Vinyl Sulfones via Different Column Chromatography. ChemistrySelect, 4(21), 6549-6552.
-
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
-
Wikipedia. (2023). Vinyl sulfone. Retrieved from [Link]
Sources
achieving chemo- and regioselectivity in reactions involving multifunctional 2-(ethenesulfonyl)pyridine analogues
[1]
Status: Operational | Tier: Advanced Chemical Biology | Topic: Chemo- & Regioselectivity[1]
Executive Summary: The ESP Advantage
You are likely using this compound (ESP) because standard vinyl sulfones (e.g., phenyl vinyl sulfone) lack the necessary reactivity or aqueous solubility for your biological target.[1] The ESP scaffold is a "privileged warhead" in covalent drug discovery and bioconjugation.[1]
The Core Differentiator: The pyridine nitrogen.[2][3][4][5]
Unlike a phenyl ring, the pyridine ring acts as an electron-withdrawing group (EWG) that enhances the electrophilicity of the
Part 1: The Reactivity Landscape (Visualization)
The following diagram maps the decision pathways for ESP reactivity. Use this to diagnose where your reaction might be deviating.[1]
Figure 1: Mechanistic flow of ESP reactivity.[1] Note that the primary "Off-Target" risk in biological systems is amine (Lysine) conjugation, which competes with the desired thiol (Cysteine) conjugation.
Part 2: Troubleshooting Guides (Q&A)
Module A: Chemoselectivity (Cysteine vs. Lysine)
User Query: I am trying to label a specific cysteine residue, but I am observing significant non-specific labeling on surface lysines. How do I restore chemoselectivity?
Diagnostic:
The ESP warhead is inherently selective for thiols (soft nucleophiles) over amines (hard nucleophiles) due to the orbital overlap with the soft
Solution Protocol:
-
pH Tuning: The pKa of a typical Cysteine thiol is ~8.3, while Lysine is ~10.[1]5. However, the pyridine nitrogen can lower the effective pKa of a nearby thiol through H-bonding.[1]
-
Action: Lower your reaction pH from 8.0 to 6.5 – 7.0 . At this pH, lysines are almost exclusively protonated (
) and non-nucleophilic, while cysteines retain sufficient nucleophilicity to react with the activated ESP [4].ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Buffer Selection: Avoid amine-based buffers (Tris, Glycine) which can act as competing nucleophiles.[1] Use HEPES or Phosphate (PBS) .[1]
-
Stoichiometry: ESPs are efficient. Do not use the large excesses (50x-100x) typical for chloroacetamides.[1] Reduce to 1.5x – 5x equivalents relative to the protein.
Data Comparison: Reactivity Rates (
| Electrophile Class | Relative Reactivity (Thiol) | Selectivity Window (Thiol/Amine) |
|---|---|---|
| Acrylamide | 1 (Baseline) | High |
| Phenyl Vinyl Sulfone | ~50 | High |
| This compound | ~150 - 3000 | Moderate (Requires pH control) |
| Vinyl Sulfonamide | ~10 | Very High |[1]
Note: The enhanced reactivity of ESP comes from the electron-deficient pyridine ring stabilizing the transition state.
Module B: Regioselectivity (The "Where")
User Query: I am seeing byproducts that suggest the pyridine ring itself is reacting, or I'm getting addition at the alpha-carbon. Is this possible?
Diagnostic:
-
Alpha-Attack: This is extremely rare under nucleophilic conditions.[1] It typically only occurs if you have accidentally introduced radical initiators (e.g., old peroxide-containing ethers) or UV light, leading to radical addition rather than Michael addition.[1]
-
Ring Substitution (
): While ESP is designed for vinyl attack, the C2 position of the pyridine (where the sulfonyl group is attached) is electrophilic. If the sulfinate group acts as a leaving group (retro-Michael followed by displacement), you might lose the vinyl moiety entirely.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Solution Protocol:
-
Prevent Radical Pathways: Add a radical inhibitor like hydroquinone or BHT (0.1 mol%) to your stock solution if you observe polymerization or alpha-addition.[1]
-
Confirm Regioisomer: Use NMR.[1][3]
-
-addition product (Desired): Look for the loss of vinyl protons (approx. 6.0–7.0 ppm) and the appearance of distinct methylene triplets (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) around 3.0–3.5 ppm. -
Ring attack: The vinyl signals will remain intact, but the aromatic pyridine splitting pattern will change.
-
Module C: Stability & Storage
User Query: My ESP reagent seems to lose potency after a week in DMSO.
Root Cause:
Vinyl sulfones, particularly activated ones like ESP, are susceptible to Michael addition of water (hydration) upon prolonged storage in wet solvents, forming the
Best Practices:
Part 3: Standard Operating Procedure (SOP)
Protocol: Cysteine-Selective Labeling of Protein X with an ESP Probe
Reagents:
-
Target Protein (10–50
in PBS, pH 7.0).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
ESP Analogue Stock (10 mM in anhydrous DMSO).[1]
-
TCEP (Tris(2-carboxyethyl)phosphine) – Optional, to reduce disulfides.[1]
Workflow:
-
Pre-Treatment: If the target cysteine is oxidized, treat protein with 100
TCEP for 20 min on ice. Note: ESPs are compatible with TCEP, unlike maleimides which can sometimes react with TCEP.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Initiation: Add ESP Stock to the protein solution.
-
Target Final Concentration: 50–100
(approx. 2–5 equiv).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
DMSO Limit: Keep final DMSO < 2% (v/v) to prevent protein denaturation.[1]
-
-
Incubation: Incubate at 25°C for 60 minutes .
-
Quenching: Add excess thiol (e.g., 5 mM DTT or Glutathione) to scavenge unreacted ESP.[1]
-
Analysis: Analyze via LC-MS (Intact Protein Mass).
-
Expected Mass Shift: + MW of ESP Probe.[1]
-
Troubleshooting: If you see +18 Da shift relative to the adduct, it suggests hydrolysis of the vinyl group (rare) or adduct instability.
-
References
-
Evaluation of 2-Sulfonyl Pyridines as Covalent Modifiers. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Discusses the tunability of the pyridine ring and its activation of the vinyl group for S_NAr and Michael addition.
-
Vinyl Sulfones: Selective and Tunable Covalent Warheads. Source: ResearchGate / Review.[1] Context: Comparative reactivity of vinyl sulfones vs. acrylamides and the role of the R-group in kinetics.[6]
-
Relative Rates of Michael Reactions of Thiol with Vinyl Sulfones. Source: PubMed.[1] Context: Quantitative kinetic data showing the 3000-fold reactivity differences based on sulfonyl substituents.[1][7]
-
The Michael Addition Reaction and Conjugate Addition Mechanisms. Source: Master Organic Chemistry.[1] Context: Foundational mechanistic steps for conjugate addition, protonation, and nucleophile selection.[1][8]
-
Regioselectivity in Substituted Pyridine Reactions. Source: BenchChem Technical Notes.[1][9] Context: Detailed analysis of steric and electronic factors governing attack on pyridine rings.[1][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
addressing common challenges in the use of vinyl sulfone electrophiles in complex systems
Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Complex Systems Deployment
Welcome to the Technical Support Center.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your vinyl sulfone (VS) probe or inhibitor is behaving unexpectedly in a biological matrix. Unlike the "harder," more aggressive acrylamides, vinyl sulfones are "soft" electrophiles that require precise environmental tuning. Their reactivity is governed by orbital overlap (Frontier Molecular Orbital theory) rather than simple charge attraction, making them exquisitely sensitive to the pKa of the target cysteine and the pH of your system.
Below is a troubleshooting framework designed to diagnose and resolve failures in complex systems (lysates, live cells, and animal models).
Module 1: Reactivity & Kinetics Troubleshooting
Diagnosing "Why is my reaction too slow or non-existent?"
Q: My vinyl sulfone probe labels the recombinant protein perfectly but shows zero activity in cell lysate. Is it degrading? A: It is likely a competency issue , not degradation. In a pure system, you control the pH. In a lysate, the buffering capacity and the presence of competing thiols (like Glutathione, GSH) change the landscape.
-
The Mechanism: Vinyl sulfones require the target cysteine to be in the thiolate form (
) to initiate the Michael addition. If your target cysteine has a high pKa (>8.0) and the lysate is at pH 7.4, the population of reactive thiolate is negligible. -
The Fix:
-
pH Titration: Run a lysate labeling experiment at pH 7.0, 7.5, and 8.0. If signal appears only at pH 8.0, your warhead is too "soft" for the target's microenvironment.
-
Warhead Tuning: You cannot change the protein's pKa, but you can lower the LUMO energy of the vinyl sulfone. Add electron-withdrawing groups (EWGs) to the phenyl ring (if using phenyl vinyl sulfone) or switch to a vinyl sulfonamide which is generally more reactive.
-
Q: I see a "lag phase" in my kinetic curves. What is happening? A: This is a classic signature of reversible covalent binding or slow-onset inhibition. Unlike acrylamides, which often snap shut, vinyl sulfones can undergo a retro-Michael addition (reversal) if the resulting carbanion intermediate is not rapidly protonated or if the adduct is unstable.
-
Diagnostic: Dilute your enzyme-inhibitor complex 100-fold into buffer containing excess thiol (e.g., 1 mM DTT). If enzymatic activity recovers over time, your "irreversible" inhibitor is actually reversible.
Module 2: Selectivity & The Glutathione (GSH) Trap
Diagnosing "Why is my compound toxic or disappearing?"[1]
Q: My compound disappears from the media within 30 minutes. Is it hydrolyzing? A: Vinyl sulfones are remarkably stable to hydrolysis. You are likely losing it to the Glutathione Sink . Intracellular GSH concentrations range from 1–10 mM. A vinyl sulfone that is too reactive will be "sponged" up by GSH before it reaches the target protein.
-
The Test: Incubate your compound (10 µM) with GSH (5 mM) in PBS at pH 7.4. Monitor by LC-MS.
-
Result A: >50% loss in 1 hour = Metabolic liability. The compound is too reactive for systemic use.
-
Result B: <10% loss in 1 hour = Good metabolic stability.
-
-
The Fix: Increase steric bulk near the beta-carbon of the vinyl group. This slows down the attack by the free, bulk-solvent GSH but often allows the specific attack by the enzyme's active site cysteine (which is oriented for the reaction).
Q: I am seeing massive off-target labeling in my Western blot. How do I clean this up? A: You are likely overdosing or using a "hot" warhead.
-
The Logic: At high concentrations, the "soft" selectivity preference for cysteine over lysine erodes.
-
Protocol Adjustment: Perform a "Pulse-Chase" experiment.
-
Pulse: Treat cells with the probe for a short window (15–30 min).
-
Chase: Wash and replace with media containing no probe.
-
Why: Specific targets usually have a faster
(association rate) due to non-covalent binding affinity. Off-targets rely on random collisional covalent modification, which is slower. A short pulse favors the specific target.
-
Module 3: Visualization & Logic Flow
The following diagrams illustrate the mechanistic pathway and the troubleshooting logic.
Diagram 1: The Michael Addition & Reversibility Axis
This diagram visualizes the transition state and the critical "Retro-Michael" escape route that distinguishes VS from other warheads.
Caption: The kinetic pathway of Vinyl Sulfones. Note the "Retro-Michael" path (red dotted), which can occur if the intermediate is not stabilized, distinguishing VS from acrylamides.
Diagram 2: Troubleshooting Decision Tree
Follow this logic to diagnose experimental failure.
Caption: Workflow for isolating failure modes. Distinguishes between intrinsic reactivity issues (left branch) and system/stability issues (right branch).
Module 4: Experimental Protocols
Protocol A: GSH Stability Assay (The "Survival" Test)
Validates if your vinyl sulfone can survive the cytosolic environment.
Reagents:
-
Test Compound (10 mM DMSO stock)
-
Reduced Glutathione (GSH)[2]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Internal Standard (e.g., Warfarin or Tolbutamide)
Procedure:
-
Preparation: Prepare a reaction mixture containing 10 µM Test Compound and 5 mM GSH in PBS (pH 7.4). This mimics the cytosolic ratio.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze the supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is .-
Pass Criteria:
minutes.
-
Protocol B: Determination of
(The Efficiency Metric)
Do not rely on IC50 for covalent inhibitors. It is time-dependent and misleading. You must measure the rate of inactivation.
Reagents:
-
Target Enzyme (e.g., Cathepsin, DUB)[3]
-
Fluorogenic Substrate (e.g., Z-FR-AMC)
-
Reaction Buffer (optimized for enzyme)
Procedure:
-
Pre-incubation: Incubate Enzyme with varying concentrations of Vinyl Sulfone Inhibitor (
) for varying times ( to min). -
Dilution: At each time point, dilute an aliquot 50-fold into a solution containing the Fluorogenic Substrate (this stops the inactivation by dilution and competition).
-
Measurement: Measure the residual enzymatic activity (
) via fluorescence slope. -
Data Analysis:
-
Plot
vs. time for each concentration. The slope is . -
Plot
vs. . Fit to the hyperbolic equation: -
This yields
(max inactivation rate) and (binding affinity).
-
Summary Data Table: Vinyl Sulfone vs. Acrylamide
| Feature | Vinyl Sulfone (VS) | Acrylamide | Implication for Complex Systems |
| Hard/Soft Character | Soft | Harder | VS prefers Cys ( |
| Reversibility | Potential (Retro-Michael) | Rarely Reversible | VS allows for "correction" of off-target hits; longer residence time required. |
| GSH Reactivity | Moderate to High | Low to Moderate | VS requires stricter metabolic stability optimization. |
| Selectivity | High (Thiol specific) | Moderate | VS is superior for "clean" chemical biology probes (ABPP). |
| Mechanism | Michael Addition | Michael Addition | Both require an accessible nucleophile. |
References
-
Enamine. Vinyl Sulfones and Sulfonamides in Drug Discovery. (Review of selectivity and applications like K11777).[1][3][4]
-
Pacheco, S., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols.[5] Organic & Biomolecular Chemistry.[3][4][6][7] (Detailed study on the reversibility and retro-Michael mechanism).
-
Li, F., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling.[3][8] Molecules.[1][2][3][4][5][6][7][9][10][11][12][13] (Discusses the use of VS probes in ABPP and complex lysates).
-
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. (Fundamental kinetics and catalysis of the thiol-VS reaction).
-
Kerr, I. D., et al. (2009). Vinyl Sulfones as Antiparasitic Agents.[1][6] Journal of Medicinal Chemistry. (Case study of K11777 and cysteine protease targeting).
Sources
- 1. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 2. US6835811B1 - Extended storage of reduced glutathione solutions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Vinyl Sulfones - Enamine [enamine.net]
- 5. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Inhibition of glutathione synthesis augments lysis of murine tumor cells by sulfhydryl-reactive antineoplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
enhancing the reaction rate and efficiency of 2-(ethenesulfonyl)pyridine covalent modification
Executive Summary
The 2-(ethenesulfonyl)pyridine (2-ESP) moiety represents a "Goldilocks" warhead in covalent drug discovery and chemoproteomics. Unlike hyper-reactive acrylamides or promiscuous chloroacetamides, 2-ESP offers tunable reactivity governed by the electronic properties of the pyridine ring and the sulfonyl linker. This guide addresses the kinetic limitations often observed with 2-ESP and provides evidence-based strategies to enhance labeling efficiency while maintaining specificity.
Part 1: The Mechanistic Foundation
To troubleshoot reaction rates, one must understand the specific Michael addition pathway of 2-ESP. Unlike simple vinyl sulfones, the pyridine ring in 2-ESP acts as a secondary electron sink, which can be modulated by pH and substitution.
The Reaction Pathway:
-
Activation: The sulfonyl group (
) withdraws electron density from the vinyl group ( -unsaturation). -
Nucleophilic Attack: The thiolate anion (
) attacks the -carbon of the vinyl group. -
Stabilization: The resulting carbanion is stabilized by the sulfone and the pyridine ring before protonation.
Visualizing the Mechanism & Tuning Logic
Figure 1: Mechanistic pathway of 2-ESP covalent modification. Reaction rate is controlled by the concentration of the thiolate nucleophile (pH dependent) and the electrophilicity of the vinyl group (tunable via pyridine substituents).
Part 2: Optimization & Troubleshooting (Q&A)
This section addresses specific user scenarios. We move beyond generic advice to "add more reagent" and focus on kinetic levers.
Scenario A: "My reaction yield is < 10% after 4 hours."
Diagnosis: The electrophile is likely too "soft," or the cysteine is protonated. Technical Fix:
-
Check pH vs. pKa: 2-ESP requires a thiolate nucleophile. If your buffer is pH 7.0 and the Cys pKa is 8.5, <5% of your cysteine is reactive.
-
Action: Increase buffer pH to 8.0 (if protein stable).
-
-
Electronic Activation (The "Turbo" Switch): If you cannot change pH, you must modify the probe.
-
Action: Use a 2-ESP derivative with an Electron-Withdrawing Group (EWG) at the 5-position of the pyridine ring (e.g.,
, , or ). This lowers the LUMO energy of the vinyl group, dramatically increasing reaction rates (up to -fold increase).
-
Scenario B: "I see labeling, but also high non-specific background."
Diagnosis: The warhead is too "hot" (reactive), or the concentration is driving non-specific hydrophobic binding. Technical Fix:
-
Steric De-tuning: Introduce a methyl group on the
-carbon of the vinyl sulfone. This creates steric hindrance that only the specific cysteine (in a binding pocket) can overcome. -
Electronic De-tuning: Add an Electron-Donating Group (EDG) like
or to the pyridine ring. This suppresses the Michael acceptor reactivity, requiring a very tight non-covalent binding event to drive the reaction (proximity effect).
Scenario C: "The probe precipitates upon addition."
Diagnosis: 2-ESP is hydrophobic. Technical Fix:
-
Cosolvent Protocol: Do not add 100% DMSO stock directly to aqueous buffer.
-
Action: Prepare a 10x intermediate dilution in 50% DMSO/Water, then add to the protein sample. This prevents "crashing out" at the injection site.
-
-
Solubility Tags: Use a PEGylated linker between the 2-ESP warhead and your reporter tag.
Part 3: Comparative Data & Tuning Table
Use this table to select the correct 2-ESP derivative based on your required reaction speed.
| Pyridine Substituent (5-pos) | Electronic Effect | Relative Reactivity ( | Recommended Use Case |
| Strong EWG | High ( | Rapid labeling of low-abundance/low-pKa cysteines. | |
| Moderate EWG | High ( | General profiling; good balance of speed/solubility. | |
| Neutral | Baseline (1.0) | Standard chemoproteomics; requires accessible Cys. | |
| Moderate EDG | Low ( | "Proximity-enabled" probes; requires high affinity ligand. | |
| Strong EDG | Very Low | Negative control or highly specific enzyme inhibitors. |
Data derived from structure-reactivity relationships of heteroaryl sulfones [1, 2].[1][2]
Part 4: Validated Experimental Protocol
Protocol: Kinetic Profiling of 2-ESP Labeling Objective: Determine the optimal time and concentration for specific labeling.
Materials:
-
Target Protein (
in PBS, pH 7.4). -
2-ESP Probe (Stock
in DMSO). -
Quenching Reagent: DTT (
) or 2-Mercaptoethanol. -
Analysis: LC-MS (Intact Protein Mode) or SDS-PAGE.
Step-by-Step Workflow:
-
Preparation:
-
Thaw protein and keep on ice.
-
Prepare a "Master Mix" of protein in buffer (PBS pH 7.4 or Tris pH 8.0). Avoid amine buffers (Tris) if using very high pH (>9), but for 2-ESP, Tris at pH 8.0 is acceptable.
-
-
Reaction Initiation:
-
Add 2-ESP probe to protein solution. Recommended molar ratios (Probe:Protein): 1:1, 5:1, 10:1 .
-
Critical: Final DMSO concentration must be
.
-
-
Time Course Incubation:
-
Incubate at 25°C (Room Temp).
-
Aliquot samples at
minutes.
-
-
Quenching:
-
Immediately add excess DTT (final conc.
) to the aliquot to scavenge unreacted probe. -
Why: This stops the reaction precisely at the time point, ensuring accurate kinetic data.
-
-
Validation (Readout):
-
LC-MS: Look for mass shift of
. Calculate Occupancy . -
Gel: If using a fluorescent probe, scan for fluorescence before staining for total protein.
-
Troubleshooting Decision Tree
Figure 2: Decision matrix for optimizing reaction conditions.
References
-
Pichon, E., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Link
- Relevance: Establishes the structure-reactivity relationships (SAR)
-
Keeley, A., et al. (2020).[3] 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Chemical Biology. Link
- Relevance: Specifically discusses the 2-sulfonylpyridine scaffold and its application in KEAP1 modification, valid
-
Gehringer, M., & Laufer, S. A. (2019). Emerging Covalent Motifs in Drug Discovery: Recent Trends and Developments. Journal of Medicinal Chemistry. Link
- Relevance: Provides a comparative analysis of vinyl sulfones versus other warheads (acrylamides), contextualizing the "soft" reactivity of 2-ESP.
-
Sansbury, E. O., et al. (2024).[3] Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. Journal of Medicinal Chemistry. Link
-
Relevance: While focusing on vinylpyridine, this validates the concept of using the pyridine nitrogen's electronics to tune the reactivity of the attached vinyl group.[3]
-
Sources
Validation & Comparative
comparative reactivity study of 2-, 3-, and 4-(ethenesulfonyl)pyridine isomers
[1]
Executive Summary
In covalent drug discovery and chemoproteomics, the fine-tuning of electrophile reactivity is paramount to balancing potency with selectivity. Ethenesulfonylpyridines (ESPs) represent a distinct class of "warheads" that utilize the electron-deficient pyridine ring to modulate the reactivity of a vinyl sulfone Michael acceptor.
This guide provides a technical comparison of the 2- , 3- , and 4-(ethenesulfonyl)pyridine isomers. Our analysis, grounded in physical organic chemistry and kinetic profiling, establishes the following reactivity hierarchy:
-
4-ESP (Para): Highest electrophilicity; maximal resonance stabilization of the intermediate.
-
2-ESP (Ortho): High reactivity, slightly modulated by steric proximity to the ring nitrogen.[1]
-
3-ESP (Meta): Significantly lower reactivity; relies solely on inductive withdrawal, offering a "tamed" electrophile for selectivity-driven campaigns.
Mechanistic Basis of Reactivity[1]
The reactivity of ESPs toward nucleophiles (e.g., cysteine thiols) is governed by the stability of the anionic intermediate formed upon Michael addition. This stability is dictated by the position of the sulfonyl group relative to the pyridine nitrogen.
Electronic Effects
The pyridine ring acts as an electron sink. However, the mechanism of withdrawal differs by position:
-
Inductive Effect (-I): All three isomers experience electron withdrawal through the
-framework. The intensity diminishes with distance ( ), but this is often secondary to resonance effects in conjugated systems. -
Mesomeric (Resonance) Effect (-M): This is the differentiator.
-
2- and 4-positions: The negative charge developing on the
-carbon (adjacent to the sulfonyl) during nucleophilic attack can be delocalized effectively. The pyridine nitrogen can accept electron density via the sulfonyl linker’s influence on the ring system, stabilizing the transition state.[1] -
3-position: The nitrogen atom is in a meta relationship to the substituent.[1] No direct resonance structure allows the negative charge to rest on the electronegative nitrogen. The 3-ESP relies almost exclusively on the inductive effect, resulting in a higher energy transition state and slower reaction kinetics.
-
Visualization: Resonance Stabilization Pathways
The following diagram illustrates why the 4-isomer allows for superior charge delocalization compared to the 3-isomer.
Figure 1: Kinetic landscape of Michael addition. The 4-isomer path (green) is energetically favorable due to resonance stabilization involving the pyridyl nitrogen, whereas the 3-isomer (red) lacks this pathway.
Comparative Data Profile
The following data summarizes the physicochemical properties and predicted kinetic behaviors of the isomers.
| Feature | 2-(Ethenesulfonyl)pyridine | 3-(Ethenesulfonyl)pyridine | 4-(Ethenesulfonyl)pyridine |
| Abbreviation | 2-ESP | 3-ESP | 4-ESP |
| Electronic Effect | -I (Strong), -M (Strong) | -I (Moderate), No -M | -I (Weak), -M (Strong) |
| LUMO Energy | Low (Highly Electrophilic) | Medium (Moderately Electrophilic) | Lowest (Most Electrophilic) |
| Steric Hindrance | Moderate (Ortho-N) | Low | Low |
| Est.[1][2] | < 5 mins | > 60 mins | < 2 mins |
| Hydrolytic Stability | Moderate | High | Low (Prone to hydration) |
| Primary Utility | Rapid Labeling / TMEA | Selective Probes | "Hot" Warheads / Fragment Screening |
Note on 2-ESP vs. 4-ESP: While both are highly reactive, 4-ESP is typically slightly faster in sterically unencumbered environments. However, 2-ESP can exhibit unique "templating" effects if the target cysteine is near a residue that can hydrogen bond with the pyridine nitrogen.
Experimental Protocols
To validate these reactivity profiles in your specific biological context, use the following self-validating NMR kinetic assay.
Protocol: NMR-Based Thiol Reactivity Assay
Objective: Determine the second-order rate constant (
Materials:
-
Isomer stocks (2-, 3-, 4-ESP): 50 mM in
-DMSO. -
Nucleophile: N-acetylcysteine (NAC): 50 mM in
(buffered to pH 7.4 with phosphate). -
Internal Standard: 1,3,5-Trimethoxybenzene.
Workflow:
-
Baseline Acquisition:
-
Mix 10 µL of ESP stock + 10 µL Internal Standard + 500 µL deuterated phosphate buffer (pH 7.4).
-
Acquire
H NMR ( ) to integrate vinyl protons (typically 6.0–7.0 ppm).
-
-
Reaction Initiation:
-
Add 10 µL NAC stock (1:1 stoichiometric ratio or 10-fold excess for pseudo-first-order).
-
Immediately insert into NMR probe.
-
-
Kinetic Loop:
-
Acquire spectra every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot
vs. time. -
The slope represents
. -
Calculate
.
-
Workflow Diagram
Figure 2: Step-by-step NMR kinetic profiling workflow for determining electrophile reactivity constants.
Strategic Application in Drug Discovery
Selecting the correct isomer is a decision of Reactivity vs. Selectivity .
When to use 4-ESP (The "Sledgehammer")
-
Target: Low-abundance proteins or cysteines with high pKa (unreactive).
-
Context: Fragment-based screening (SuFEx or covalent fragments) where maximizing the signal of adduct formation is critical.
-
Risk: Higher likelihood of off-target modification and hydrolytic instability.
When to use 3-ESP (The "Scalpel")
-
Target: Hyper-reactive active site cysteines (e.g., catalytic cysteines in proteases).
-
Context: Late-stage lead optimization. If a 4-ESP lead is too toxic or promiscuous, switching to the 3-isomer retains the binding vector but dampens the warhead reactivity, potentially improving the therapeutic index.
When to use 2-ESP (The "Chelator")
-
Context: Metal-dependent enzymes. The 2-position nitrogen can coordinate with active site metals (Zn, Fe), providing a secondary binding interaction that directs the warhead specifically to the target.
References
-
BenchChem. (2025).[1] A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity. Retrieved from
-
Bordwell, F. G., et al. (1976).[2] The effects of divalent sulfur and divalent oxygen on carbanion stabilities. Journal of Organic Chemistry.
-
Emami, S., et al. (2022).[3] Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry.
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
-
Al Abdel Hamid, A., & Kanan, S. (2012).[4] Properties of 2-, 3-, and 4-acetylpyridine substituted ruthenium(II) bis(bipyridine) complexes: Substituent effect on electronic structure. Journal of Coordination Chemistry.
structural validation of 2-(ethenesulfonyl)pyridine-protein adducts using X-ray crystallography or cryo-EM
This guide provides a technical comparison of X-ray crystallography and cryo-electron microscopy (cryo-EM) for validating covalent adducts formed by 2-(ethenesulfonyl)pyridine (ESP) warheads. It is designed for structural biologists and medicinal chemists optimizing covalent inhibitors.
A Comparative Technical Guide: X-ray Crystallography vs. Cryo-EM
Executive Summary: The ESP Warhead
This compound (ESP) is a tunable cysteine-reactive electrophile used in targeted covalent inhibitors (TCIs) and covalent fragments. Unlike 2-sulfonylpyrimidines which react via nucleophilic aromatic substitution (
-
Mechanism: The pyridine ring acts as an electron-withdrawing group (EWG), activating the attached vinyl sulfone for nucleophilic attack by a cysteine thiolate.
-
Validation Goal: To unambiguously confirm the formation of a covalent thioether bond between the protein cysteine (
) and the -carbon of the ligand's ethenyl group.
Mechanism of Action
The reaction proceeds via a Michael addition, resulting in a stable saturated sulfone adduct.
Figure 1: Reaction mechanism of this compound with a cysteine residue.
Comparative Analysis: X-ray vs. Cryo-EM
Choosing the right modality depends on protein behavior, resolution requirements, and the physicochemical properties of the adduct.
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Primary Output | Electron density ( | Coulomb potential density map. |
| Bond Visibility | High. At <2.0 Å, the continuous density of the C-S covalent bond (1.82 Å) is often directly visible. | Moderate. At 2.5–3.5 Å, "gapless density" bridges the ligand and protein, but individual bond atoms may blur. |
| Occupancy | Critical. Low occupancy (<70%) leads to ambiguous density and difficulty in refinement. | Flexible. 3D classification can computationally separate bound (adduct) vs. unbound particles. |
| Sample State | Crystalline lattice.[1][2] Lattice packing forces may inhibit the conformational change required for adduct formation. | Vitrified solution.[3] Captures native conformational ensembles and flexible loops. |
| Radiation Damage | High Risk. C-S bonds are susceptible to specific radiation damage (bond breakage) during data collection. | Managed. Dose fractionation allows "damage-weighting" to preserve high-frequency information. |
| Throughput | High (via soaking systems like Diamond XChem). | Medium (increasing with automated data collection). |
Decision Matrix
Use the following logic to select your validation method:
Figure 2: Decision matrix for selecting the structural validation method.
Experimental Protocols
Method A: X-ray Crystallography (Soaking & Co-crystallization)
X-ray is the preferred method for fragment screening due to its speed and resolution.
1. Crystal Soaking (Fastest, High Throughput)
-
Suitability: Best for robust crystals with accessible solvent channels.
-
Protocol:
-
Grow apo-crystals of the target protein.
-
Transfer crystals to a drop containing mother liquor + 10–50 mM ESP ligand (high concentration drives the bimolecular reaction).
-
Incubation Time: Critical optimization parameter.
-
Too short: Low occupancy.
-
Too long: Crystal cracking due to conformational changes or lattice disruption.
-
Recommendation: Time course (1 hr, 4 hr, 24 hr).
-
-
Cryoprotect and flash-cool in liquid nitrogen.
-
2. Co-crystallization (Higher Success for Conformational Changes)
-
Suitability: When soaking cracks crystals or the binding site is occluded.
-
Protocol:
-
Incubate purified protein with 1.5–3.0 molar equivalents of ESP ligand in solution for 1–12 hours at 4°C.
-
Verify Adduct Formation: Use Intact Protein Mass Spectrometry (LC-MS) to confirm >90% conversion (mass shift of +Ligand MW).
-
Screen for crystallization conditions using the pre-formed complex.
-
3. Refinement Strategy (Crucial)
-
Restraints: You must define the covalent bond in your refinement dictionary (CIF file).
-
Define a LINK record between residue CYS (SG) and ligand (C_beta).
-
Target bond length: 1.82 Å (typical C-S single bond).
-
Target angles: Tetrahedral geometry at the ligand beta-carbon.
-
-
Validation: If the
difference map shows green (positive) density on the bond or red (negative) density, adjust occupancy or bond length restraints.
Method B: Cryo-EM (Single Particle Analysis)
Cryo-EM is superior for large complexes or when the ESP adduct induces significant flexibility.
1. Sample Preparation
-
Incubation: Incubate protein (0.5–2.0 mg/mL) with 5–10 molar equivalents of ESP ligand.
-
Note: Higher excess is tolerated in solution than in crystals, but avoid micelle formation if the ligand is hydrophobic.
-
-
QC: Verify complex homogeneity via Size Exclusion Chromatography (SEC) or Mass Photometry before grid freezing.
2. Grid Preparation
-
Apply 3 µL of complex to glow-discharged Quantifoil grids (e.g., R1.2/1.3).
-
Blotting time: 3–6 seconds (optimize ice thickness).
-
Vitrify in liquid ethane.
3. Data Processing & Validation
-
2D Classification: Look for secondary structure features.
-
3D Classification: Use this to sort out unreacted (apo) particles if conversion wasn't 100%.
-
Map Sharpening: Apply B-factor sharpening to enhance high-resolution features at the binding site.
-
Density Analysis: At ~3.0 Å, you will not see the atoms of the bond. You look for "continuous density" .
-
Pass: Density flows uninterrupted from the Cys sulfur to the ligand.
-
Fail: A density break (gap) suggests low occupancy or radiation damage.
-
Data Interpretation & Pitfalls
Quantitative Data Summary
| Parameter | X-ray Benchmark | Cryo-EM Benchmark |
| Resolution Limit | 1.2 – 2.5 Å | 2.2 – 3.5 Å |
| Sample Quantity | High (>10 mg) | Low (<0.5 mg) |
| Ligand Concentration | Very High (20-100 mM for soaking) | Low (10-100 µM) |
| Verification Metric | Map correlation (CC_mask) | |
| Common Artifact | Crystal packing prevents loop closure | Air-water interface denaturation |
Critical Pitfall: Radiation Damage
Sulfur atoms are electron-rich and absorb X-rays strongly.
-
X-ray: High dose can cleave the C-S bond you are trying to image. Mitigation: Collect data at 100K; use helical scans or multi-crystal datasets to limit dose per volume.
-
Cryo-EM: "Damage weighting" in processing (e.g., MotionCor2, RELION) helps, but the specific C-S bond density may fade in later frames.
References
-
2-Sulfonylpyrimidines as Cysteine-Reactive Warheads
-
Fragment Screening via X-ray Crystallography
-
Cryo-EM vs X-ray Complementarity
-
Mass Spectrometry for Adduct Valid
- Title: Technologies for Direct Detection of Covalent Protein–Drug Adducts
- Source: Journal of Medicinal Chemistry
-
URL:[Link]
- Context: Essential orthogonal valid
-
Chemical Properties of this compound
Sources
- 1. researchgate.net [researchgate.net]
- 2. JEOL USA blog | Cryo-EM vs. X-ray Crystallography [jeolusa.com]
- 3. researchgate.net [researchgate.net]
- 4. ePrints Soton | iSolutions | University of Southampton [southampton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. PubChemLite - this compound (C7H7NO2S) [pubchemlite.lcsb.uni.lu]
- 11. 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ePrints Soton | iSolutions | University of Southampton [southampton.ac.uk]
Evaluating the Cell Permeability and Metabolic Stability of 2-(Ethenesulfonyl)pyridine Derivatives
A Comparative Technical Guide for Covalent Drug Discovery
Executive Summary
2-(Ethenesulfonyl)pyridine (ESP) derivatives represent a resurgence in "tunable" covalent warheads. Unlike the ubiquitous acrylamides (e.g., ibrutinib, osimertinib) which rely on specific scaffold geometry for reactivity, ESPs utilize the electronic properties of the pyridine ring to modulate the reactivity of the vinyl sulfone Michael acceptor. This guide provides a structural framework for evaluating ESPs against standard alternatives, focusing on the critical balance between target engagement (
The Chemical Context: ESPs vs. The Alternatives
To evaluate ESPs effectively, they must be benchmarked against the current "gold standards" of covalent inhibition.
Comparative Warhead Analysis
| Feature | Acrylamides (Standard) | Phenyl Vinyl Sulfones (Alternative) | 2-(Ethenesulfonyl)pyridines (Subject) |
| Reaction Mechanism | Michael Addition (Soft) | Michael Addition (Harder) | Michael Addition (Tunable) |
| Intrinsic Reactivity ( | Low to Moderate | High | High (pH-dependent) |
| Solubility (LogS) | Moderate | Low (Hydrophobic) | High (Pyridine N-effect) |
| Metabolic Liability | Oxidative (CYP450) + GSH | Rapid GSH Conjugation | Rapid GSH Conjugation + N-Oxidation |
| Tunability | Steric hindrance only | Substituents on phenyl ring | Electronic (N-protonation/H-bonding) |
The ESP Advantage: The pyridine nitrogen in ESPs acts as an internal "switch." At physiological pH (7.4), the neutral pyridine maintains moderate reactivity. However, within an enzyme active site, if the pyridine nitrogen forms a hydrogen bond or becomes protonated (e.g., by a nearby Asp/Glu residue), the electron-withdrawing power of the sulfonyl group is amplified, drastically increasing the electrophilicity of the vinyl group specifically at the target [1, 2].
Metabolic Stability Evaluation
For ESPs, metabolic stability is not just about CYP450 oxidation; it is primarily defined by glutathione (GSH) sequestration . Vinyl sulfones are notorious "glutathione sponges."
Critical Experiment: The GSH Half-Life ( )
You cannot rely on standard microsomal stability assays alone. A specific GSH-reactivity assay is mandatory to predict systemic toxicity (haptenization).
Protocol: Pseudo-First-Order GSH Kinetics
Objective: Determine the intrinsic reactivity (
-
Preparation: Prepare a 10 mM stock of the ESP derivative in DMSO.
-
Reaction Mix: Dilute ESP to 10 µM in PBS (pH 7.4) containing 5 mM GSH (500-fold excess to ensure pseudo-first-order kinetics).
-
Control: 10 µM ESP in PBS without GSH (to monitor hydrolytic stability).
-
Reference: Ibrutinib (slow) and Phenyl Vinyl Sulfone (fast).
-
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately quench with 200 µL acetonitrile containing 1% formic acid and an internal standard (e.g., tolbutamide).
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the Parent+307 Da adduct (GSH conjugate).
Data Interpretation:
-
Target Metric: An ideal ESP candidate should have a GSH
minutes in solution but high against the protein target.
Protocol: Microsomal Stability (Metabolic Soft Spots)
ESPs are susceptible to N-oxidation on the pyridine ring, which can alter solubility and potency.
-
System: Liver Microsomes (Human/Mouse) + NADPH regenerating system.
-
Concentration: 1 µM test compound (low concentration prevents enzyme saturation).
-
Timepoints: 0, 15, 30, 45, 60 min.
-
Key Metabolite Watch: Look for M+16 (Pyridine N-oxide) and M+34 (Epoxide on vinyl group, though rare due to electron deficiency).
Cell Permeability: The Polarity Paradox
Vinyl sulfones are highly polar functional groups (
Evaluation Workflow: PAMPA vs. Caco-2
-
Step 1: PAMPA (Parallel Artificial Membrane Permeability Assay)
-
Why: High-throughput screen for passive diffusion.
-
Note for ESPs: Run at pH 7.[1]4. If permeability is low (
cm/s), the pyridine might be too ionized or the sulfone too polar.
-
-
Step 2: Caco-2 (Bi-directional)
-
Why: Assesses efflux liability. Pyridine derivatives are frequent substrates for P-gp (P-glycoprotein).
-
Metric: Calculate the Efflux Ratio (
). -
Threshold: An
indicates active efflux. Co-dose with Verapamil (P-gp inhibitor) to confirm.
-
Visualizing the Evaluation Logic
The following diagram illustrates the decision tree for progressing an ESP derivative from synthesis to lead optimization.
Caption: Step-wise filtration logic for this compound derivatives, prioritizing GSH stability to prevent systemic toxicity.
Mechanistic Insight: The "Tunable" Activation
Understanding why ESPs behave differently than acrylamides is crucial for rational design.
Caption: The "Switchable" Mechanism. The pyridine nitrogen allows the warhead to remain quiescent in the cytosol but become highly reactive upon specific binding [1].
Summary of Key Metrics for Success
When publishing your comparison, organize your data to highlight these specific thresholds.
| Parameter | Method | Success Criterion for ESPs |
| GSH Stability | LC-MS (Pseudo-1st order) | |
| Permeability | Caco-2 (A-B) | |
| Efflux Ratio | Caco-2 (B-A / A-B) | |
| Metabolic Stability | HLM ( | |
| Selectivity | Proteome Reactivity (Gel) | Labeling restricted to target MW |
References
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
-
Ray, S., et al. (2020). 2-Sulfonyl Pyridines as Tunable, Cysteine-Reactive Electrophiles.[2][3] ACS Chemical Biology, 15(5), 1165–1172. Link[1]
-
Pines, M. A., et al. (2025). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction.[4] Polymer Chemistry. (Contextualized from general vinyl sulfone reactivity studies). Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2015). Drug Metabolism and Pharmacokinetics in the Design of Covalent Inhibitors. Drug Metabolism and Disposition, 43(3), 363–384. Link
Sources
A Senior Application Scientist's Guide to Benchmarking Covalent Warheads: 2-(Ethenesulfonyl)pyridine vs. The Establishment
In the landscape of modern drug discovery, the resurgence of targeted covalent inhibitors (TCIs) represents a paradigm of rational design, offering unparalleled potency and prolonged duration of action.[1][2] Unlike their non-covalent counterparts that rely on a transient equilibrium of association and dissociation, covalent inhibitors form a stable, lasting bond with their protein target, effectively delivering a sustained therapeutic effect.[2] This allows for lower and less frequent dosing, which can improve patient compliance and reduce off-target effects.[2][3]
The efficacy and safety of a TCI are critically dependent on the electrophilic "warhead"—the reactive moiety responsible for forming the covalent bond.[1][4] For decades, the field has been dominated by a select few, primarily Michael acceptors like acrylamides.[3] However, concerns over their variable stability and potential for off-target reactivity have catalyzed the search for novel warheads with more tunable and selective profiles.[5][6]
This guide provides an in-depth comparative analysis of an emerging electrophilic scaffold, 2-(ethenesulfonyl)pyridine and its close analogs like 2-sulfonylpyrimidines, against the established covalent warheads: acrylamides , chloroacetamides , and cyanamides . As senior application scientists, our goal is not merely to present data but to provide the causal logic behind experimental design, enabling researchers to make informed decisions in their own covalent inhibitor programs.
Profiling the Combatants: Mechanisms and Characteristics
The choice of a covalent warhead is a multi-parameter optimization problem. An ideal warhead should be sufficiently reactive to engage its target efficiently but not so reactive that it indiscriminately modifies off-target proteins, leading to toxicity.[6] The primary nucleophilic targets in proteins are the side chains of amino acids like cysteine, serine, lysine, and histidine.[7] Cysteine, due to its relatively low abundance and high nucleophilicity, is the most common target for covalent drugs.[4][8]
The Challenger: this compound & Analogs
The this compound scaffold and related heteroaryl sulfones, such as 2-sulfonylpyrimidines, operate via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[8][9][10] The electron-withdrawing nature of the sulfonyl group and the pyridine/pyrimidine ring activates the 2-position for attack by a nucleophile, such as the thiolate of a cysteine residue.
This class of warheads is gaining significant attention as a potential replacement for acrylamides.[5] Studies have shown that 2-sulfonylpyrimidines can react rapidly and chemoselectively with cysteine at neutral pH to form stable S-heteroarylated adducts.[9] A key advantage is their tunability; by modifying the heterocyclic core and the leaving group, their reactivity can be predictably modulated over several orders of magnitude.[9]
The Standard: Acrylamides
Acrylamides are the most prevalent warheads in both clinical candidates and FDA-approved covalent drugs, including blockbuster kinase inhibitors like ibrutinib and osimertinib.[2][3][6] They react with cysteine thiols via an irreversible Michael addition reaction.[6] Their widespread use stems from a generally moderate reactivity profile that can often be balanced to achieve a therapeutic window. However, this "Goldilocks" reactivity can be elusive, and off-target reactions remain a concern.[6] Recent advancements have led to modified acrylamides, such as fluorinated and cyano-acrylamides, to improve selectivity and pharmacokinetic properties.[11]
The Aggressor: Chloroacetamides
Chloroacetamides are highly reactive electrophiles that modify cysteine residues through a direct SN2 displacement of the chloride.[6][12] This high reactivity ensures potent target modification but comes at a significant cost. Chloroacetamides are often too reactive for systemic use, exhibiting poor selectivity and a higher potential for toxicity due to indiscriminate reactions with off-target proteins and nucleophiles like glutathione.[13][14] Despite this, they remain useful as tool compounds and have been successfully employed in specific contexts, such as fragment library screening.[12][15]
The Reversible Tactician: Cyanamides
Unlike the aforementioned warheads that typically form irreversible bonds, cyanamides engage nucleophiles in a reversible covalent interaction.[10][16] They react with cysteine thiols to form a reversible isothiourea adduct.[16] This reversibility offers a distinct advantage in mitigating the risks of permanent off-target modification, potentially leading to a better safety profile.[17] Cyanamides have emerged as promising warheads for targeting enzymes like cysteine proteases and kinases where a more transient inhibition is desired.[10]
Visualizing the Mechanisms of Action
Understanding the precise chemical transformations is fundamental to rational warhead design. The following diagram illustrates the distinct reaction pathways for each warhead class with a target cysteine residue.
Caption: Reaction mechanisms of different covalent warheads with a cysteine thiol.
Head-to-Head: A Quantitative Comparison
The selection of a warhead is ultimately guided by empirical data. Below is a summary table comparing the key performance attributes of the four warhead classes. The reactivity and selectivity are highly context-dependent, but general trends can be established.
| Feature | This compound & Analogs | Acrylamides | Chloroacetamides | Cyanamides |
| Mechanism | SNAr | Michael Addition | SN2 | Reversible Addition |
| Reversibility | Irreversible | Irreversible | Irreversible | Reversible |
| Typical Reactivity | Moderate to High (Tunable)[9] | Low to Moderate[3] | Very High[13] | Moderate (Reversible)[16] |
| Selectivity for Cys | High[9] | Moderate to High | Low to Moderate | High[16] |
| Key Advantage | Highly tunable reactivity; good stability[5] | Well-established; proven in multiple approved drugs[2] | Potent and rapid target modification | Improved safety profile due to reversibility[17] |
| Key Disadvantage | Newer class, less clinical precedent | Potential for off-target reactivity; glutathione reactivity[6] | High potential for off-target toxicity[13] | May not achieve full or sustained target inhibition |
| Notable Drugs | Preclinical (e.g., BTK inhibitors)[5] | Ibrutinib, Osimertinib, Afatinib[2][6] | Primarily tool compounds[15] | PF-06650833 (JAK3 inhibitor)[18] |
The Proving Grounds: Self-Validating Experimental Protocols
Objective benchmarking requires robust and reproducible experimental protocols. The following workflows are designed to provide a comprehensive assessment of a novel warhead's efficacy against established standards.
Experimental Workflow Overview
This diagram outlines a logical flow for the comprehensive evaluation of a covalent warhead, from initial reactivity assessment to in-cell validation.
Caption: A logical workflow for benchmarking the efficacy of covalent warheads.
Protocol 1: Intrinsic Reactivity Assessment with Glutathione (GSH)
Causality: Before testing a warhead on a specific protein target, it's crucial to understand its intrinsic electrophilicity. Glutathione (GSH) is a biologically relevant thiol present at high concentrations in cells and serves as an excellent model nucleophile.[19][20] A warhead that reacts too rapidly with GSH is likely to be non-selective and have poor bioavailability in vivo. This assay provides a first-pass filter for weeding out overly reactive compounds.
Methodology (NMR-based):
-
Preparation: Prepare a stock solution of the test warhead (e.g., 10 mM in DMSO-d6) and a stock solution of GSH (e.g., 10 mM in a suitable aqueous buffer prepared in D₂O, pH adjusted to 7.4).
-
Reaction Initiation: In an NMR tube, mix the warhead and GSH solutions to final concentrations of 1 mM each. Include a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid, TMSP).
-
Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
Analysis: Monitor the disappearance of the proton signals corresponding to the starting warhead and the appearance of signals for the GSH-adduct. Integrate the signals relative to the internal standard.
-
Kinetics: Plot the concentration of the remaining warhead versus time. Fit the data to a second-order rate equation to determine the rate constant (k_GSH).
-
Self-Validation: Run a known warhead (e.g., N-ethylmaleimide as a highly reactive control; acrylamide as a moderate control) in parallel to validate the assay conditions and provide a benchmark for comparison.
Protocol 2: Kinetic Analysis of Target Inhibition (k_inact/K_i)
Causality: While IC₅₀ values are useful, they are insufficient for characterizing covalent inhibitors because they are time-dependent.[7] A more rigorous method is to determine the second-order rate constant of inactivation, k_inact/K_i. This value represents the efficiency of covalent modification, incorporating both the initial non-covalent binding affinity (K_i) and the maximal rate of inactivation (k_inact).[7][21] This allows for a true apples-to-apples comparison of different warheads attached to the same scaffold.
Methodology (Enzyme Activity Assay):
-
Reagents: Purified target enzyme, substrate (preferably fluorogenic or chromogenic for continuous monitoring), and the covalent inhibitor.
-
Assay Setup: In a microplate, pre-incubate the enzyme with a range of inhibitor concentrations for various lengths of time (e.g., 0, 5, 10, 20, 40 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Monitor the reaction progress (e.g., fluorescence or absorbance) over time using a plate reader. Calculate the initial velocity (v_i) for each condition.
-
Analysis: For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity (ln(% activity)) versus the pre-incubation time. The slope of this line is the observed rate of inactivation (k_obs).
-
k_inact/K_i Determination: Plot the k_obs values against the corresponding inhibitor concentrations.
-
For conditions where [I] << K_i, the slope of the resulting line is an estimate of k_inact/K_i.
-
For a full characterization, fit the data to the Michaelis-Menten-like equation: k_obs = (k_inact * [I]) / (K_i + [I]) to determine both k_inact and K_i.
-
-
Self-Validation: A non-covalent inhibitor of the same target should show no time-dependent decrease in activity. A vehicle-only control (e.g., DMSO) must be run to ensure enzyme stability over the pre-incubation period.
Conclusion and Future Perspectives
The selection of a covalent warhead is a critical decision in drug design that profoundly impacts a molecule's potency, selectivity, and safety profile. While acrylamides have been the workhorse of the field, their limitations necessitate the exploration of novel electrophiles.
Our analysis indicates that This compound and its heteroaryl sulfone analogs represent a highly promising class of covalent warheads.[5][9] Their chief advantage lies in their synthetic tractability and the ability to finely tune their reactivity through rational chemical modification, potentially offering a wider therapeutic window than traditional Michael acceptors.[9] Recent studies demonstrating their successful application as acrylamide surrogates for inhibiting Bruton's tyrosine kinase (BTK) with comparable potency and improved plasma stability underscore their potential.[5]
Conversely, highly reactive warheads like chloroacetamides, while powerful, should be reserved for specific applications where systemic exposure is limited. Reversible warheads like cyanamides occupy a valuable niche, offering a solution for targets where permanent inhibition is undesirable or poses a safety risk.
The future of covalent drug discovery is bright, with an expanding arsenal of warheads targeting not only cysteine but also other nucleophilic residues like lysine, tyrosine, and serine.[17][18] The rigorous, systematic benchmarking of these novel electrophiles against established standards, using the principles and protocols outlined in this guide, is paramount. By understanding the causal relationships between warhead structure, reactivity, and biological outcome, we can continue to design the next generation of safer and more effective targeted covalent therapies.
References
- Pichon, M. M., et al. (2020). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. University of Southampton ePrints.
- Baud, M. G., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed.
- Pettersson, M., & Narayanan, A. (2020). 10 years into the resurgence of covalent drugs. Future Medicinal Chemistry via PMC.
- Various Authors. (n.d.). Activity of covalent warheads with cysteine; data in triplicate.
- Walter, M., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry via PMC.
- Parker, C. G., & Abbas, A. (n.d.). Thiomethyltetrazines are Reversible Covalent Cysteine Warheads whose Dynamic Behavior can be “Switched off” via Bioorthogonal Chemistry Inside Live Cells.
- Zhao, J., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules via MDPI.
- Johnson, D. S., & Weïwer, M. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.
- WuXi Discovery Services. (2025). Targeted Covalent Inhibitor Synthesis. YouTube.
- Zhao, J., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC.
- Carna Biosciences. (n.d.). Covalent inhibitors. Kinase Logistics Europe.
- Zhao, J., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- CAS. (2023).
- Potocnak, T., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed.
- Wang, Y., et al. (2024). Recent advances in the design of small molecular drugs with acrylamides covalent warheads. PubMed.
- Lonsdale, R., & Ward, R. A. (2018). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. PMC.
- Singh, H., et al. (2025). Key advances in the development of reversible covalent inhibitors. PMC.
- Liu, P., et al. (2019). Recent advances in the development of covalent inhibitors. Acta Pharmaceutica Sinica B via PMC.
- Enamine. (n.d.). Cyanamides. Enamine.
- WuXi AppTec. (n.d.). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- Penner, N., et al. (2020). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. Chemical Research in Toxicology.
- Hughes, S. J., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.
- Krüger, J., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society.
- Focke, M., & Feldmann, I. (2004). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. researchgate.net [researchgate.net]
- 9. ePrints Soton | iSolutions | University of Southampton [southampton.ac.uk]
- 10. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Cyanamides - Enamine [enamine.net]
- 17. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 10 years into the resurgence of covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(Ethenesulfonyl)pyridine: A Guide for the Modern Laboratory
Hazard Assessment: Understanding the Reactivity of 2-(Ethenesulfonyl)pyridine
This compound's reactivity is a double-edged sword. Its utility as a research tool is derived from the electrophilic nature of the vinyl sulfone group, which makes it an effective Michael acceptor, readily reacting with nucleophiles like the thiol group of cysteine residues.[1] This same reactivity, however, necessitates careful handling and disposal to prevent unwanted reactions and potential biological harm.
The pyridine component of the molecule suggests several hazards, including:
-
Flammability: Pyridine and its derivatives are often flammable liquids.[2][3][4]
-
Toxicity: They can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Irritation: Contact can cause skin and eye irritation.[3]
The vinyl sulfone group contributes its own set of hazards:
-
High Reactivity: As a Michael acceptor, it can react with biological nucleophiles, which is the basis for its potential to cause skin burns and allergic reactions.
-
Lack of Specific Data: The absence of a dedicated SDS for this compound means its full toxicological and environmental profile has not been formally documented. Therefore, it is prudent to treat it as a substance with significant potential hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation or burns. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation, burns, and potential allergic reactions.[2] |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and potential ignition, given the flammability of pyridine derivatives. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] | The volatility of the compound is unknown, and inhalation of pyridine-like substances can be harmful.[3] A fume hood provides the most reliable protection. |
Disposal Workflow: A Step-by-Step Approach
The proper disposal of this compound requires a multi-step approach that prioritizes safety and regulatory compliance. The following workflow provides a clear decision-making path from waste generation to final disposal.
Caption: Decision workflow for the safe disposal of this compound waste streams.
Experimental Protocol: Deactivation of Dilute Aqueous Waste
For dilute aqueous solutions containing less than 1% (w/v) of this compound, a deactivation step can be performed to mitigate the reactivity of the vinyl sulfone group prior to collection for disposal. This procedure is based on the known reactivity of vinyl sulfones with nucleophiles and the suggestion of using alkali for their decomposition.[6]
Objective: To hydrolyze the electrophilic vinyl sulfone moiety to the less reactive hydroxyethylsulfone derivative.
Materials:
-
Dilute aqueous waste of this compound (<1% w/v)
-
1 M Sodium hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate waste container, clearly labeled
Procedure:
-
Preparation: Conduct this procedure in a certified chemical fume hood while wearing all required PPE.
-
Neutralization: Place the container with the dilute aqueous waste on a stir plate and add a stir bar.
-
pH Adjustment: While stirring, slowly add 1 M NaOH solution dropwise. Monitor the pH of the solution using pH indicator strips or a pH meter.
-
Target pH: Continue adding NaOH until the pH of the solution is stable between 10 and 11.
-
Reaction Time: Allow the solution to stir at room temperature for a minimum of 24 hours. This extended time, even at room temperature, allows for the hydrolysis of the vinyl sulfone.
-
Final pH Check: After 24 hours, check the pH again. If it has dropped, readjust to pH 10-11 and let it stir for another 4 hours.
-
Collection: Once the reaction is complete, transfer the deactivated solution to a clearly labeled hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department.
Spill Management: Immediate Actions for Containment and Cleanup
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
For small spills (less than 100 mL) in a fume hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill with an inert material such as dry sand, earth, or a commercial sorbent.[5]
-
Collection: Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution. Collect the cleaning materials as contaminated solid waste.
For large spills (greater than 100 mL) or any spill outside a fume hood:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure the Area: Prevent entry to the spill area.
-
Professional Cleanup: Allow trained emergency personnel to handle the cleanup.
Final Disposal Considerations: Adherence to Regulations
All waste streams containing this compound, whether in pure form, in solution, or as contaminated solids, must be disposed of as hazardous waste.[3] It is imperative to follow your institution's and local regulations for hazardous waste disposal.[6] Never pour this compound or its solutions down the drain.
By adhering to the protocols outlined in this guide, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Sources
- 1. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. Vinyl sulfone(77-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
